6-TAMRA-SE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOQTZWNYMMSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376332 | |
| Record name | 6-TAMRA SE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150810-69-8 | |
| Record name | 6-Carboxytetramethylrhodamine N-succinimidyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150810-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-TAMRA SE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of 6-TAMRA-NHS Ester in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Carboxytetramethylrhodamine N-hydroxysuccinimidyl ester (6-TAMRA-NHS ester), a widely utilized amine-reactive fluorescent dye in the field of biochemistry. This document details its core applications, underlying chemical principles, and practical experimental methodologies. Key quantitative data are presented in tabular format for straightforward comparison with other common fluorophores. Detailed experimental protocols for labeling proteins and oligonucleotides are provided, alongside illustrative diagrams generated using Graphviz to elucidate reaction mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who employ fluorescence-based techniques.
Introduction to 6-TAMRA-NHS Ester
6-TAMRA-NHS ester is a bright, photostable, orange-red fluorescent dye derivative of tetramethylrhodamine.[1] The N-hydroxysuccinimidyl (NHS) ester moiety makes it an amine-reactive probe, enabling the covalent attachment of the TAMRA fluorophore to the primary amino groups of biomolecules such as proteins, peptides, and amine-modified nucleic acids.[2][3] This covalent linkage forms a stable amide bond, ensuring the fluorescent label remains attached to the target molecule throughout subsequent experiments.[1]
The robust fluorescence and favorable spectral properties of 6-TAMRA have led to its widespread use in a variety of biochemical applications, including:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of labeled biomolecules within cells and tissues.
-
Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled cell-surface or intracellular markers.
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes by using 6-TAMRA as an acceptor fluorophore.
-
Automated DNA Sequencing: Serving as a fluorescent label for Sanger sequencing.[4]
-
Immunochemistry: Preparing fluorescently labeled antibodies and avidin derivatives for various immunoassays.[1]
Chemical Properties and Reaction Mechanism
The NHS ester of 6-TAMRA is a highly efficient reagent for labeling primary amines at pH levels ranging from 7 to 9.[4] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. While primary amines are the principal targets, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH.
Below is a diagram illustrating the reaction between 6-TAMRA-NHS ester and a primary amine on a biomolecule.
Quantitative Data and Comparative Analysis
The selection of a fluorophore is a critical step in experimental design. The following tables provide key quantitative data for 6-TAMRA and compare its properties to two other commonly used fluorescent dyes, Fluorescein isothiocyanate (FITC) and Cyanine3 (Cy3).
Table 1: Spectral and Physicochemical Properties of 6-TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~546 nm[4] |
| Emission Maximum (λem) | ~576 nm[4] |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹[4] |
| Molecular Weight | ~527.53 g/mol |
| Solubility | DMF, DMSO[4] |
Table 2: Comparative Analysis of Common Fluorophores
| Property | 6-TAMRA | FITC | Cy3 |
| Excitation Maximum (λex) | ~546 nm | ~495 nm | ~550 nm |
| Emission Maximum (λem) | ~576 nm | ~525 nm | ~570 nm |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Moderate | High (0.92) | Moderate |
| Photostability | Good | Poor | Good |
| pH Sensitivity | Low | High (fluorescence decreases in acidic pH)[2][5] | Low |
Experimental Protocols
Protein Labeling with 6-TAMRA-NHS Ester
This protocol provides a general procedure for labeling proteins with 6-TAMRA-NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
6-TAMRA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare 6-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired amount of the 6-TAMRA-NHS ester stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with the storage buffer. The first colored band to elute will be the labeled protein.
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of 6-TAMRA (~546 nm).
-
Protein Concentration (M) = [A₂₈₀ - (A₅₄₆ × CF)] / ε_protein
-
Dye Concentration (M) = A₅₄₆ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for TAMRA).
-
Labeling of 5'-Amine-Modified Oligonucleotides
This protocol outlines the labeling of oligonucleotides that have been synthesized with a primary amine modification at the 5' terminus.
Materials:
-
5'-Amine-modified oligonucleotide (lyophilized)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
6-TAMRA-NHS ester
-
Anhydrous DMSO
-
Ethanol
-
3 M Sodium acetate
-
Nuclease-free water
Procedure:
-
Dissolve Oligonucleotide: Dissolve the lyophilized oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-5 mM.
-
Prepare 6-TAMRA-NHS Ester Solution: Dissolve a 5 to 10-fold molar excess of 6-TAMRA-NHS ester in a small volume of DMSO.
-
Labeling Reaction: Add the 6-TAMRA-NHS ester solution to the oligonucleotide solution. Vortex briefly and incubate overnight at room temperature in the dark.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes to pellet the labeled oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet.
-
-
Resuspend: Resuspend the labeled oligonucleotide in nuclease-free water or a suitable buffer. The product can be further purified by HPLC if necessary.
Visualization of a FRET-Based Assay Workflow
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. 6-TAMRA is commonly used as an acceptor in FRET pairs with green-emitting dyes like FITC or GFP. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.
The following diagram illustrates a typical workflow for a FRET experiment to detect the interaction between two proteins, Protein A and Protein B.
References
- 1. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-NHS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-NHS), a widely used fluorescent dye in biological research.
Core Properties and Structure
6-Carboxy-tetramethylrhodamine N-succinimidyl ester, commonly known as 6-TAMRA-NHS, is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. Its core structure consists of a tetramethylrhodamine fluorophore functionalized with a succinimidyl ester group. This NHS ester moiety allows for the covalent conjugation of the dye to primary and secondary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, forming a stable amide bond.[1][2][3] The 6-isomer designation specifies the attachment point of the carboxyl group on the rhodamine core.
The chemical structure of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester is presented below:
Chemical Structure:
Structure of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester.
Quantitative Data Summary
The key photophysical and chemical properties of 6-TAMRA-NHS are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1] |
| Molecular Weight | 527.52 g/mol | [4] |
| CAS Number | 150810-69-8 | [5][6] |
| Appearance | Dark red solid powder | [6] |
| Solubility | Soluble in DMSO and DMF | [1][6] |
| Excitation Maximum (λex) | 543 - 548 nm | [1] |
| Emission Maximum (λem) | 570 - 572 nm | [1] |
| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [5] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reacts With | Primary and secondary amines | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][5][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with 6-TAMRA-NHS
This protocol outlines the fundamental steps for conjugating 6-TAMRA-NHS to a target protein.
Materials:
-
6-TAMRA-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]
-
Prepare 6-TAMRA-NHS Stock Solution: Immediately before use, dissolve 6-TAMRA-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Labeling Reaction: While gently vortexing, add the 6-TAMRA-NHS stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
-
Quench Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[7][8]
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[7]
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-TAMRA (~548 nm).
Protocol 2: Oligonucleotide Labeling with 6-TAMRA-NHS
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
6-TAMRA-NHS
-
Anhydrous DMSO
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5
-
Purification system (e.g., HPLC or precipitation reagents)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-labeled oligonucleotide in the conjugation buffer.
-
Prepare 6-TAMRA-NHS Stock Solution: Dissolve the 6-TAMRA-NHS in anhydrous DMSO.
-
Labeling Reaction: Add the 6-TAMRA-NHS solution to the oligonucleotide solution.
-
Incubation: Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.
-
Purification: Purify the labeled oligonucleotide from the excess free dye, typically by ethanol precipitation or HPLC.
Visualizations
Signaling Pathway: Amine Labeling Reaction
The following diagram illustrates the chemical reaction between the N-succinimidyl ester of 6-TAMRA and a primary amine on a biomolecule, resulting in a stable amide bond.
Covalent bond formation between 6-TAMRA-NHS and a primary amine.
Experimental Workflow: Immunofluorescence Microscopy
This diagram outlines a typical workflow for an indirect immunofluorescence experiment using a 6-TAMRA labeled secondary antibody.
References
- 1. empbiotech.com [empbiotech.com]
- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. biocompare.com [biocompare.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. adipogen.com [adipogen.com]
- 7. youdobio.com [youdobio.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
6-TAMRA: A Comprehensive Technical Guide to its Fluorescence Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent dye 6-TAMRA (6-Carboxytetramethylrhodamine), a widely utilized tool in biological research and drug development. We will delve into its spectral properties, provide detailed experimental protocols for its use, and illustrate key processes through diagrams.
Core Spectral and Photophysical Properties of 6-TAMRA
6-TAMRA is a rhodamine-based fluorophore known for its bright orange-red fluorescence and high photostability.[1] Its spectral characteristics make it a versatile dye for a range of applications, including fluorescence microscopy, flow cytometry, and nucleic acid sequencing.[2] The key quantitative data for 6-TAMRA are summarized in the table below.
| Property | Value | Unit | Notes |
| Excitation Maximum (λex) | ~555 | nm | Can vary slightly depending on the solvent and conjugation partner.[1][3] |
| Emission Maximum (λem) | ~580 | nm | Exhibits a noticeable Stokes shift, which is advantageous for minimizing spectral overlap.[1][3] |
| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 | M⁻¹cm⁻¹ | A high extinction coefficient indicates efficient light absorption.[1][4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The efficiency of converting absorbed photons into emitted photons. This can be influenced by the local environment, pH, and conjugation.[1][5] |
Experimental Protocols
Accurate and reproducible results when using 6-TAMRA depend on careful experimental execution. Below are detailed protocols for common procedures involving this fluorophore.
Measuring the Fluorescence Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of a fluorophore like 6-TAMRA using a spectrofluorometer.
Materials:
-
6-TAMRA solution of known concentration in a suitable solvent (e.g., DMSO, PBS)
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Measuring the Emission Spectrum:
-
Set the excitation wavelength to the known absorption maximum of 6-TAMRA (~555 nm).
-
Scan a range of emission wavelengths, typically starting from 10-20 nm above the excitation wavelength to well past the expected emission maximum (e.g., 570 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths, from below the expected excitation maximum to near the emission maximum (e.g., 480 nm to 570 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond closely to the absorption maximum.
-
Labeling of Biomolecules with 6-TAMRA NHS Ester
6-TAMRA is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for covalent labeling of primary amines (-NH₂) on proteins, peptides, and amine-modified oligonucleotides.[5][6]
Materials:
-
6-TAMRA NHS ester
-
Biomolecule to be labeled (e.g., protein, amine-modified DNA)
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Preparation of Reagents:
-
Allow the 6-TAMRA NHS ester to equilibrate to room temperature before opening.
-
Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Immediately before the reaction, dissolve the 6-TAMRA NHS ester in a small amount of anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the dissolved 6-TAMRA NHS ester to the biomolecule solution while gently vortexing. A molar excess of the dye is typically used; an 8-fold molar excess is a common starting point for protein labeling.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[6] The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted dye from the labeled biomolecule using an appropriate purification method, such as gel filtration chromatography.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of 6-TAMRA (~555 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εbc) to determine the ratio of dye molecules per biomolecule.
-
Visualizing Workflows with 6-TAMRA
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving 6-TAMRA.
References
- 1. lifetein.com [lifetein.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Using Fluorophore-labeled Oligonucleotides to Measure Affinities of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
A Technical Guide to 5-TAMRA and 6-TAMRA: Isomeric Probes for Bioconjugation and Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the two isomers of carboxytetramethylrhodamine (TAMRA): 5-TAMRA and 6-TAMRA. This document details their chemical properties, synthesis, and applications in biological research, with a focus on their use in labeling biomolecules and in fluorescence-based assays.
Introduction to TAMRA Isomers
Tetramethylrhodamine (TAMRA) is a fluorescent dye widely used for the covalent labeling of proteins, peptides, and nucleic acids.[1][2] It exists as two structural isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid ring. These isomers are often produced as a mixture during synthesis and can be separated to yield the pure 5- and 6-isomers. While their spectral properties are nearly identical, the choice between the isomers can be influenced by the specific application and the desired labeling chemistry.[3][4]
Physicochemical and Spectroscopic Properties
Both 5-TAMRA and 6-TAMRA exhibit bright orange-red fluorescence. Their absorption and emission maxima are in the green-yellow region of the visible spectrum, making them compatible with common excitation sources and filter sets. The key quantitative properties of the succinimidyl ester (SE) derivatives of these isomers are summarized in the table below. It is important to note that while specific values for 6-TAMRA are less commonly reported, multiple sources state that the spectral properties of the two isomers are very similar.[3][4]
| Property | 5-TAMRA-SE | 6-TAMRA-SE |
| Molar Mass ( g/mol ) | 527.52 | 527.53 |
| Excitation Maximum (λex, nm) | ~546 | ~546 |
| Emission Maximum (λem, nm) | ~578 | ~576 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~95,000 | ~95,000 |
| Quantum Yield (Φ) | ~0.1 | Not explicitly stated, but noted to be very similar to 5-TAMRA. |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines | Primary amines |
Synthesis and Purification of TAMRA Isomers
The synthesis of 5- and 6-carboxytetramethylrhodamine (the carboxylic acid forms of the dyes) is a multi-step process that begins with the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of dicarboxybenzophenone intermediates that can be separated by recrystallization.[1][3][4] The separated intermediates are then reacted with another equivalent of 3-dimethylaminophenol to produce the individual 5- and 6-TAMRA isomers.[1][3][4]
Experimental Protocol: Synthesis and Separation of 5- and 6-Carboxytetramethylrhodamines
This protocol is adapted from the work of Kvach et al. (2009).[3][4]
Step 1: Synthesis of Dicarboxybenzophenone Intermediates
-
A mixture of 3-dimethylaminophenol and 1,2,4-benzenetricarboxylic anhydride is heated in a suitable solvent.
-
The resulting mixture of 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones is cooled to allow for crystallization.
Step 2: Separation of Benzophenone Isomers
-
The mixture of isomers is subjected to fractional recrystallization from methanol and acetic acid to separate the individual 4- and 5-substituted benzophenone precursors.[1][3][4]
Step 3: Synthesis of 5- and 6-TAMRA
-
Each purified benzophenone isomer is reacted with a second equivalent of 3-dimethylaminophenol in a condensation reaction to form the respective 5- or 6-carboxytetramethylrhodamine.[1][3][4]
Step 4: Purification of TAMRA Isomers
-
The crude TAMRA isomers are purified by column chromatography to yield the final, isomerically pure products.
Labeling of Biomolecules
The most common application of 5- and 6-TAMRA is the covalent labeling of biomolecules. This is typically achieved using amine-reactive derivatives such as N-hydroxysuccinimidyl (NHS) esters or through the use of phosphoramidites for oligonucleotide synthesis.
Protein and Peptide Labeling with TAMRA-SE
TAMRA NHS esters react efficiently with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.[5]
Experimental Protocol: Protein Labeling with 5-TAMRA-SE
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate).
-
Prepare TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the TAMRA-SE solution to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized for the specific application but is typically in the range of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification of the Labeled Protein: Separate the TAMRA-labeled protein from unreacted dye and other reaction components. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[6] For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard purification method.[7][8][9]
Oligonucleotide Labeling with TAMRA Phosphoramidites
TAMRA can be incorporated into synthetic oligonucleotides at the 5' or 3' end, or internally, using phosphoramidite chemistry on an automated DNA synthesizer.[2][10][11]
Experimental Protocol: Oligonucleotide Synthesis with 6-TAMRA Phosphoramidite
-
Synthesis: The 6-TAMRA phosphoramidite is installed at the desired position during solid-phase oligonucleotide synthesis.[10][11] The synthesis cycle involves detritylation, coupling, capping, and oxidation steps.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.
-
Purification: The TAMRA-labeled oligonucleotide is purified from unlabeled and partially labeled failure sequences using methods such as reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[12][13]
Applications in Fluorescence-Based Assays
5- and 6-TAMRA are extensively used in various fluorescence-based assays, most notably in Fluorescence Resonance Energy Transfer (FRET) applications.
FRET and Quenching
In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.[14][15][16][17] TAMRA is often used as an acceptor for donor dyes like fluorescein (FAM). When the donor and acceptor are in close proximity, excitation of the donor results in emission from the acceptor. If the acceptor is a quencher, the donor's fluorescence is suppressed without acceptor emission.
TaqMan Probes for Real-Time PCR
A prominent application of TAMRA is its use as a quencher in TaqMan probes for real-time quantitative PCR (qPCR).[18][19][20][21]
TaqMan Probe Workflow
In this assay, an oligonucleotide probe is designed to bind to a specific DNA sequence between the PCR primers. The probe is labeled with a reporter dye (e.g., FAM) at the 5' end and a quencher dye (e.g., 6-TAMRA) at the 3' end.
Caption: Workflow of a TaqMan probe in real-time PCR.
Conclusion
5-TAMRA and 6-TAMRA are versatile and widely used fluorescent dyes with a long history in biological research. Their well-characterized spectral properties and established conjugation chemistries make them valuable tools for labeling a wide range of biomolecules. While their optical characteristics are nearly indistinguishable, the choice between the pure isomers may be critical for applications requiring high reproducibility. This guide provides the fundamental knowledge and experimental frameworks for the effective utilization of these important fluorophores in research and development.
Diagrams
Synthesis and Labeling Workflow
Caption: General workflow for TAMRA synthesis and biomolecule labeling.
FRET Signaling Pathway
Caption: Principle of FRET using a FAM-TAMRA pair.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. abcam.cn [abcam.cn]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 11. youtube.com [youtube.com]
- 12. mz-at.de [mz-at.de]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. TaqMan TAMRA Probes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Optimization of fluorescence measurement in duplex real-time PCR with TaqMan probes labeled with VIC and quenched by TAMRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Comparison of TaqMan and Epoch Dark Quenchers during real-time reverse transcription PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
6-TAMRA-SE: A Technical Guide to Solubility and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of 6-Carboxytetramethylrhodamine N-succinimidyl Ester (6-TAMRA-SE) in dimethyl sulfoxide (DMSO) and aqueous buffers. It also offers detailed experimental protocols for its use in labeling biomolecules, ensuring optimal conjugation efficiency and reproducibility for research, diagnostics, and drug development applications.
Core Concepts: Solubility and Stability
This compound is a widely used amine-reactive fluorescent dye. Its utility in labeling proteins, peptides, and other biomolecules hinges on its solubility and the stability of its reactive succinimidyl ester (SE) group.
Solubility in DMSO:
This compound exhibits excellent solubility in anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] This organic solvent is the preferred choice for preparing concentrated stock solutions. The hygroscopic nature of DMSO means that using a fresh, anhydrous grade is crucial to prevent premature hydrolysis of the SE group.[3] Stock solutions in anhydrous DMSO are stable for up to three months when stored desiccated and protected from light at -20°C.[2]
Solubility and Stability in Aqueous Buffers:
Direct dissolution of this compound in aqueous buffers is not recommended due to the susceptibility of the succinimidyl ester to hydrolysis.[1][5][6] The rate of hydrolysis is significantly influenced by pH, with higher pH values leading to faster degradation of the reactive ester. This hydrolysis reaction competes with the desired aminolysis reaction (the labeling of the target biomolecule).
Data Presentation: Quantitative Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |
| Anhydrous DMSO | 50 | 94.78 | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [3] |
| Anhydrous DMSO | 90 | 170 | Supplied as a pre-made solution for oligonucleotide labeling. | [1] |
| Aqueous Buffers | Not Recommended | Not Applicable | Prone to rapid hydrolysis, especially at the alkaline pH required for efficient labeling. | [1][5][6] |
Experimental Protocols
This section provides a detailed methodology for preparing a this compound stock solution and a general protocol for labeling proteins.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the solid this compound).
-
Vortex the vial thoroughly until the dye is completely dissolved. Brief centrifugation can help to collect the solution at the bottom of the vial.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. For optimal stability, use of a desiccant is recommended. Stock solutions in anhydrous DMSO can be stored for up to three months.[2]
General Protein Labeling Protocol
Objective: To covalently label a protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2-10 mg/mL.[7][8] If the protein is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to adjust the pH and buffer concentration.[2]
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete for reaction with the dye.[2]
-
-
Initiate the Labeling Reaction:
-
While gently vortexing the protein solution, add the this compound stock solution dropwise. A common starting point is a 5-10 molar excess of the dye to the protein.[9] The optimal ratio may need to be determined empirically.
-
For example, to label 1 mL of a 2.5 mg/mL IgG solution (approximately 16.7 µM), you would add a calculated volume of the 10 mM this compound stock to achieve the desired molar excess.
-
-
Incubation:
-
Purification of the Labeled Protein:
-
Storage of the Conjugate:
-
Store the purified labeled protein at 4°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol and storage at -20°C is recommended.[2]
-
Mandatory Visualization
The following diagrams illustrate the key chemical reaction and the general experimental workflow for labeling a biomolecule with this compound.
References
- 1. TAMRA SE, 6 isomer in DMSO - Biotium [biotium.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA SE, 5 and 6 isomers - Biotium [biotium.com]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. youdobio.com [youdobio.com]
In-Depth Technical Guide: 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-SE)
CAS Number: 150810-69-8
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA-SE), a widely used fluorescent dye in biological research. This document covers its fundamental properties, applications, and detailed protocols for its use in labeling biomolecules.
Core Properties and Specifications
This compound is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. The succinimidyl ester (SE) moiety readily reacts with primary and secondary amines on biomolecules to form stable amide bonds.[1][2] This makes it a valuable tool for fluorescently labeling proteins, peptides, and amine-modified nucleic acids.[1]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below, providing essential information for its use in experimental design.
| Property | Value | Source |
| CAS Number | 150810-69-8 | |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [3] |
| Molecular Weight | 527.52 g/mol | [3] |
| Appearance | Red solid | [1] |
| Solubility | Soluble in DMF or DMSO | [1] |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~580 nm | [4] |
| Molar Extinction Coefficient (ε) | > 90,000 cm⁻¹M⁻¹ | [1][2] |
| Purity | ≥90% for fluorescence analysis | [3] |
Applications in Research and Drug Development
This compound is a versatile tool with a broad range of applications in life sciences, including:
-
Fluorescence Microscopy: Labeled proteins and peptides can be visualized in fixed and living cells to study their localization and dynamics.[4]
-
Flow Cytometry: Fluorescently tagged antibodies or ligands can be used to identify and quantify specific cell populations.[4]
-
Automated DNA Sequencing: 6-TAMRA is a traditional fluorophore used in automated DNA sequencing methodologies.[5]
-
Fluorescence Resonance Energy Transfer (FRET): 6-TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore, such as fluorescein (FAM), to study molecular interactions.[4]
-
Peptide and Protein Labeling: It is extensively used for labeling peptides and proteins for various biochemical and cellular assays.[1]
-
Nucleic Acid Labeling: Amine-modified oligonucleotides can be readily labeled with this compound.[1]
Experimental Protocols
The following is a generalized protocol for labeling proteins with this compound. It is important to note that optimal labeling conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Materials
-
6-Carboxy-tetramethylrhodamine N-succinimidyl ester (this compound)
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Protocol for Protein Labeling
-
Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for the specific protein and application.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be identifiable by its color.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for 6-TAMRA).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and 6-TAMRA.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.
Caption: General workflow for protein conjugation with this compound.
Signaling Pathway: FRET-Based Detection of Protein-Protein Interaction
This diagram illustrates the principle of using this compound as a FRET acceptor to detect the interaction between two proteins.
Caption: FRET mechanism using this compound as an acceptor.
References
- 1. 6-TAMRA, SE [6-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-69-8* | AAT Bioquest [aatbio.com]
- 2. TAMRA SE, 5 and 6 isomers - Biotium [biotium.com]
- 3. TAMRA, SE; 5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (5(6)-TAMRA, SE), mixed isomers 25 mg [thermofisher.com]
- 4. lifetein.com [lifetein.com]
- 5. Invitrogen™ 6-TAMRA, SE (6-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer | Fisher Scientific [fishersci.ca]
In-Depth Technical Guide to 6-TAMRA Succinimidyl Ester: Properties, Applications, and Experimental Protocols
This technical guide provides comprehensive information on the fluorescent dye 6-TAMRA succinimidyl ester (6-TAMRA SE), tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its application in studying molecular interactions.
Core Properties of 6-TAMRA Succinimidyl Ester
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, photostable rhodamine dye. The succinimidyl ester (SE) functional group makes it an amine-reactive labeling reagent, ideal for creating stable fluorescent conjugates with proteins, peptides, amine-modified nucleic acids, and other biomolecules.[1][2][3] This covalent labeling occurs through the formation of a stable amide bond between the dye and primary aliphatic amines on the target molecule.[1][3][4]
Physicochemical and Spectroscopic Data
The quantitative data for 6-TAMRA succinimidyl ester are summarized in the table below, providing key parameters for its use in fluorescence-based applications.
| Property | Value | References |
| Molecular Weight | 527.52 g/mol | [4][5][6] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][4][5] |
| CAS Number | 150810-69-8 | [1][4][5][7] |
| Appearance | Dark red powder | [5] |
| Solubility | Soluble in DMSO and DMF | [2][4][5] |
| Purity | ≥90% (HPLC) | [5] |
| Excitation Maximum (λex) | ~541-552 nm | [2][8] |
| Emission Maximum (λem) | ~567-576 nm | [2][6] |
| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 cm⁻¹M⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [2] |
| Storage Conditions | -20°C, protected from light and moisture | [1][2][5] |
Experimental Protocols
Protein Labeling with 6-TAMRA Succinimidyl Ester
This protocol provides a general procedure for conjugating 6-TAMRA SE to proteins, such as antibodies. The efficiency of the labeling reaction is dependent on factors like protein concentration and the number of available primary amines.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS).
-
6-TAMRA Succinimidyl Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
1 M Sodium Bicarbonate buffer (pH 8.3).
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and its concentration and may require optimization.[3] For antibodies, a molar ratio of 8-20 is often a good starting point.[3]
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring or mixing.[2]
-
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~550 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[9]
-
Oligonucleotide Labeling with 6-TAMRA Succinimidyl Ester
This protocol is for labeling amine-modified oligonucleotides. The succinimidyl ester reacts with the primary amine group introduced at the terminus or within the oligonucleotide sequence.
Materials:
-
Amine-modified oligonucleotide.
-
6-TAMRA Succinimidyl Ester.
-
Anhydrous DMSO.
-
0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
3 M NaCl.
-
Cold absolute ethanol.
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate labeling buffer.[4]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add the dye solution to the oligonucleotide solution.
-
Incubate the reaction for at least six hours or overnight at room temperature.[4]
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding one-tenth volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[4][8]
-
Centrifuge to pellet the oligonucleotide.
-
It is often necessary to perform a second ethanol precipitation for tetramethylrhodamine dyes to effectively remove unreacted dye that may adhere non-specifically to the oligonucleotide.[4][8]
-
Visualization of Workflows and Principles
Workflow for Biomolecule Labeling
The general workflow for labeling a biomolecule with 6-TAMRA SE involves preparation of the reactants, the conjugation reaction, and purification of the final product.
Principle of Fluorescence Polarization Assays
6-TAMRA labeled molecules are frequently used as probes in fluorescence polarization (FP) assays to study molecular interactions in real-time.[5][10] FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this labeled molecule binds to a larger molecule (e.g., a protein), its tumbling slows down, resulting in a higher degree of polarization of the emitted light.[10]
This technical guide provides a solid foundation for utilizing 6-TAMRA succinimidyl ester in research and development. By following the detailed protocols and understanding the underlying principles of its application, professionals can effectively employ this versatile fluorescent probe in their studies of biomolecular structure, function, and interactions.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. abcam.cn [abcam.cn]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Precautions for Rhodamine Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine dyes are a class of highly fluorescent compounds extensively utilized in biological and medical research for applications including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. Their utility is rooted in their strong absorbance and high quantum yields. However, their potent chemical nature necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for commonly used rhodamine dyes, with a focus on Rhodamine B, Rhodamine 6G, and Rhodamine 123.
Core Safety and Hazard Information
Rhodamine dyes, while invaluable in research, are not benign. They are chemical compounds that require careful handling to minimize exposure and potential health risks. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
General Hazards:
-
Acute Toxicity: Several rhodamine dyes are classified as harmful if swallowed.[1]
-
Eye Damage/Irritation: A significant hazard associated with many rhodamine dyes is the risk of serious eye damage or irritation.[1][2][][4]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[5]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological data for Rhodamine B, Rhodamine 6G, and Rhodamine 123. This information is critical for risk assessment and the implementation of appropriate safety measures.
Table 1: Physical and Chemical Properties
| Property | Rhodamine B | Rhodamine 6G | Rhodamine 123 |
| Appearance | Green crystals or reddish-violet powder[1] | Red-brown powder/solid[2] | Orange or reddish-brown crystalline powder |
| CAS Number | 81-88-9[1] | 989-38-8[] | 62669-70-9 |
| Molecular Formula | C₂₈H₃₁ClN₂O₃ | C₂₈H₃₁ClN₂O₃ | C₂₁H₁₇ClN₂O₃ |
| Molecular Weight | 479.02 g/mol | 479.01 g/mol [6] | 380.82 g/mol |
| Solubility | Soluble in water and alcohol[1] | Soluble in water[2] | Soluble in ethanol, methanol, and DMSO |
| Melting Point | 210-211 °C (decomposes) | 229.4 °C[2] | ~235 °C (decomposes) |
| Absorbance Maximum (λmax) | 543 nm (in ethanol) | 524 nm (in ethanol) | 505 nm (in ethanol) |
| Emission Maximum (λem) | 565 nm (in ethanol) | 548 nm (in ethanol) | 525 nm (in ethanol) |
Table 2: GHS Hazard Classification and Toxicological Data
| Hazard | Rhodamine B | Rhodamine 6G | Rhodamine 123 |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed)[] | Category 4 (Harmful if swallowed) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1][4] | Category 1 (Causes serious eye damage)[2][] | Not Classified |
| Skin Sensitization | Not Classified | Category 1B (May cause an allergic skin reaction)[] | Not Classified |
| Aquatic Hazard (Acute) | Not Classified | Category 1 (Very toxic to aquatic life)[] | Not Classified |
| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects)[4] | Category 1 (Very toxic to aquatic life with long lasting effects)[] | Not Classified |
| Oral LD50 (Rat) | 887 mg/kg[1] | 400 mg/kg | 238 mg/kg |
Experimental Protocols: Safe Handling and Use
Adherence to established protocols is paramount when working with rhodamine dyes. The following sections detail essential procedures for their safe handling, from solution preparation to disposal.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory for any work involving rhodamine dyes. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][2] Gloves should be inspected before use and disposed of properly after handling the dyes.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect street clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Preparation of Stock Solutions
Rhodamine dyes are typically prepared as concentrated stock solutions in a suitable solvent, which are then diluted to the final working concentration.
Materials:
-
Rhodamine dye powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or ethanol
-
Vortex mixer
-
Calibrated pipettes
-
Amber or foil-wrapped microcentrifuge tubes or vials for storage
Procedure:
-
Work in a Fume Hood: All weighing and initial dissolution of the powdered dye should be performed in a certified chemical fume hood to prevent inhalation of fine particles.
-
Weighing: Carefully weigh the desired amount of rhodamine powder using an analytical balance.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (typically 1-10 mM).
-
Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming in a water bath may be necessary for some dyes.
-
Storage: Store the stock solution in a tightly sealed, light-protected container (amber vial or wrapped in aluminum foil) at -20°C for long-term storage or 2-8°C for short-term use.
Staining Protocol for Cultured Cells
This protocol provides a general guideline for staining adherent cells with rhodamine dyes for fluorescence microscopy.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine dye working solution (prepared by diluting the stock solution in an appropriate buffer or medium)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Preparation: Aspirate the culture medium from the cells.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Staining: Add the rhodamine dye working solution to the cells and incubate for the optimized time and temperature (typically 15-60 minutes at 37°C), protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS.
-
Fixation (Optional but Recommended): Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (for intracellular targets): If targeting intracellular structures, add the permeabilization buffer and incubate for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the specific rhodamine dye.
Spill and Waste Disposal
Spill Cleanup:
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be wiped with a damp cloth.
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Waste Disposal:
-
All solid waste contaminated with rhodamine dyes (e.g., pipette tips, gloves, absorbent materials) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing rhodamine dyes should be collected in a separate, labeled hazardous waste container.
-
Disposal of all rhodamine dye waste must be in accordance with local, state, and federal regulations. Do not dispose of rhodamine dyes down the drain.
Visualizations
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for staining and imaging cells with rhodamine dyes.
Signaling Pathway: Mitochondrial-Mediated Apoptosis Induced by Cationic Rhodamines
Cationic rhodamine dyes, such as Rhodamine 123 and Rhodamine 6G, accumulate in the mitochondria of living cells due to the negative mitochondrial membrane potential. At higher concentrations or with prolonged exposure, this accumulation can disrupt mitochondrial function, leading to a decrease in ATP synthesis and the induction of the intrinsic apoptotic pathway.
Caption: Mitochondrial-mediated apoptosis induced by cationic rhodamines.
Conclusion
Rhodamine dyes are powerful tools in the arsenal of researchers and scientists. However, their utility is matched by their potential hazards. A thorough understanding of their chemical properties, coupled with strict adherence to safety and handling protocols, is essential for their safe and effective use in the laboratory. By implementing the guidelines outlined in this technical guide, researchers can minimize risks and continue to leverage the unique capabilities of these fluorescent compounds to advance scientific discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-TAMRA-NHS Ester Antibody Labeling
This document provides a detailed protocol for the covalent labeling of antibodies with 6-TAMRA-NHS ester. It is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunocytochemistry, flow cytometry, and fluorescence microscopy.
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester of 6-TAMRA is an amine-reactive derivative that forms a stable, covalent amide bond with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the antibody.[1][2] This direct labeling method eliminates the need for secondary antibodies, thereby reducing background signal and increasing sensitivity.[3] The absorption and emission maxima of 6-TAMRA conjugates are approximately 555 nm and 580 nm, respectively.[3][4]
Overview of the Labeling Process
The antibody labeling process involves three main stages: antibody preparation, conjugation reaction with 6-TAMRA-NHS ester, and purification of the labeled antibody. Each step is critical for achieving optimal labeling efficiency and preserving antibody function.
Quantitative Parameters for Antibody Labeling
The efficiency of the labeling reaction is influenced by several factors, including the concentration of the antibody, the molar ratio of dye to protein, the pH of the reaction buffer, and the incubation time. The following table summarizes typical quantitative parameters for successful antibody labeling with 6-TAMRA-NHS ester.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | The pH should be between 8.0 and 8.5 for optimal reaction efficiency.[1][5] Avoid buffers containing primary amines like Tris. |
| Molar Excess of Dye | 8 - 20 fold | The optimal molar ratio depends on the antibody concentration. For 2-3 mg/mL antibody, a 15-20 fold excess is recommended. For 4-10 mg/mL, an 8-10 fold excess is suggested.[3] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 2 hours | The reaction mixture should be protected from light during incubation.[1][3] |
| Degree of Labeling (DOL) | 2 - 4 | This is the optimal range for maintaining antibody function and achieving bright fluorescence. Higher DOL can lead to fluorescence quenching.[6] |
Detailed Experimental Protocol
This protocol is a general guideline for labeling approximately 1 mg of an antibody. Adjustments may be necessary for different antibody amounts or concentrations.
Materials and Reagents
-
Antibody (free of amine-containing stabilizers like BSA or glycine)
-
6-TAMRA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.[3][7]
-
Phosphate Buffered Saline (PBS)
Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine, or BSA), it must be buffer exchanged into the Reaction Buffer. This can be done by dialysis or using a centrifugal filter device.[4][7]
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[3][4]
Preparation of 6-TAMRA-NHS Ester Stock Solution
-
Allow the vial of 6-TAMRA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mg/mL stock solution of 6-TAMRA-NHS ester in anhydrous DMF or DMSO.[1][7] This solution should be prepared fresh before each labeling reaction.
Conjugation Reaction
-
Calculate the required volume of the 6-TAMRA-NHS ester stock solution to achieve the desired molar excess.
-
Example Calculation: For 1 mg of a 150 kDa IgG antibody and a 15-fold molar excess:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of 6-TAMRA-NHS ester = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol
-
Mass of 6-TAMRA-NHS ester = 1.0 x 10⁻⁷ mol * 527.53 g/mol = 5.28 x 10⁻⁵ g = 52.8 µg
-
Volume of 10 mg/mL stock = 52.8 µg / 10 µg/µL = 5.28 µL
-
-
-
Add the calculated volume of the 6-TAMRA-NHS ester stock solution to the antibody solution.
-
Mix the reaction gently by pipetting up and down or by brief vortexing.[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][3]
Purification of the Labeled Antibody
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7]
-
Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or a spin column equilibrated with PBS.[7][8]
-
Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute from the column.
Characterization of the Labeled Antibody
The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
Spectrophotometric Measurement
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of 6-TAMRA (approximately 555 nm, A₅₅₅).[3][4]
Calculation of the Degree of Labeling (DOL)
The following parameters are needed for the calculation:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of 6-TAMRA (ε_dye_) | 92,000 M⁻¹cm⁻¹ at 555 nm | [9] |
| Molar Extinction Coefficient of IgG (ε_protein_) | 203,000 M⁻¹cm⁻¹ at 280 nm | [6] |
| Correction Factor (CF) | 0.36 | [6] |
The concentration of the dye and the protein can be calculated as follows:
-
Molar concentration of the dye: [Dye] = A₅₅₅ / (ε_dye_ * path length)
-
Molar concentration of the antibody: Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ * CF) [Protein] = Corrected A₂₈₀ / (ε_protein_ * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Chemical Reaction
The labeling reaction occurs between the primary amine of the antibody and the NHS ester of 6-TAMRA, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Storage of Labeled Antibodies
Store the labeled antibody in PBS at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein such as BSA (1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL, and a preservative like sodium azide (0.02-0.05%).[3][10] The conjugate should be stable for several months at 4°C. For longer periods, store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][11]
References
- 1. empbiotech.com [empbiotech.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 4. abcam.cn [abcam.cn]
- 5. lumiprobe.com [lumiprobe.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. medkoo.com [medkoo.com]
- 8. mcprod.glenresearch.com [mcprod.glenresearch.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. eurogentec.com [eurogentec.com]
- 11. lifetein.com [lifetein.com]
Application Notes and Protocols for TAMRA Dye to Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a popular orange fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. Its brightness, photostability, and compatibility with common fluorescence microscopy and flow cytometry filter sets make it a versatile tool in life sciences research. The conjugation of TAMRA to a protein is a critical process that requires careful optimization to achieve the desired degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without compromising the protein's biological activity. These application notes provide a detailed protocol for TAMRA conjugation and guidelines for calculating and optimizing the dye-to-protein ratio.
Data Presentation: Optimizing the Dye-to-Protein Ratio
The efficiency of the conjugation reaction and the final DOL are highly dependent on the initial molar ratio of dye to protein. While the optimal ratio must be determined empirically for each specific protein, the following table provides illustrative data on how varying the initial molar ratio of TAMRA-NHS ester to a typical IgG antibody can influence the final DOL. It is important to note that excessive labeling can lead to fluorescence quenching and a potential decrease in protein activity.[][2][3]
| Initial Molar Ratio (Dye:Protein) | Expected Final Degree of Labeling (DOL) | Potential Impact on Protein Activity |
| 5:1 | 1.5 - 3.0 | Minimal to low impact on activity. Good starting point for sensitive proteins. |
| 10:1 | 3.0 - 5.0 | Often optimal for balancing signal intensity and protein function. |
| 20:1 | 5.0 - 8.0 | Higher risk of reduced protein activity and fluorescence quenching.[] |
| 40:1 | > 8.0 | Significant risk of protein aggregation, loss of function, and signal quenching. |
Experimental Protocols
Materials and Reagents
-
TAMRA NHS ester (5/6-carboxytetramethylrhodamine, succinimidyl ester)
-
Protein of interest (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol for TAMRA Conjugation
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.
-
-
TAMRA Stock Solution Preparation:
-
Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding the 1 M Sodium Bicarbonate buffer. A common approach is to add 20 µL of the bicarbonate buffer per 100 µL of protein solution.
-
Calculate the required volume of the TAMRA stock solution based on the desired initial dye-to-protein molar ratio. For a starting point, a molar ratio of 10:1 to 20:1 is often recommended.
-
Add the calculated volume of the TAMRA stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the TAMRA-conjugated protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS (pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
-
Storage of the Conjugate:
-
Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C. To prevent denaturation and microbial growth, consider adding a stabilizer like BSA (1-10 mg/mL) and a preservative such as sodium azide (0.02%).
-
Calculation of the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (approximately 555 nm).
Constants for Calculation:
-
Molar Extinction Coefficient of TAMRA (ε_dye): ~90,000 M⁻¹cm⁻¹ at 555 nm
-
Correction Factor (CF) for TAMRA at 280 nm: ~0.17 - 0.3 (This factor accounts for the dye's absorbance at 280 nm. The exact value can vary, so refer to the manufacturer's data sheet.)
-
Molar Extinction Coefficient of the Protein (ε_prot): This is specific to your protein (for a typical IgG, it is ~210,000 M⁻¹cm⁻¹).
Formulas:
-
Protein Concentration (M):
-
Protein Conc. (M) = (A₂₈₀ - (A₅₅₅ * CF)) / ε_prot
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A₅₅₅ / ε_dye
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Visualizations
Caption: Experimental workflow for TAMRA conjugation to proteins.
Caption: Förster Resonance Energy Transfer (FRET) using TAMRA as an acceptor.
References
Application Notes and Protocols for 6-TAMRA-NHS Ester Labeling of Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule imaging. Carboxytetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye commonly used for labeling oligonucleotides. The N-hydroxysuccinimide (NHS) ester of 6-TAMRA provides a convenient and efficient method for covalently attaching the dye to oligonucleotides modified with a primary amine group.
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with 6-TAMRA-NHS ester, purification of the conjugate, and subsequent quality control.
Chemical Reaction
The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide at the NHS ester of 6-TAMRA. This results in the formation of a stable amide bond, covalently linking the TAMRA dye to the oligonucleotide, and the release of N-hydroxysuccinimide. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1] A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[2]
Experimental Protocols
Labeling of Amine-Modified Oligonucleotides
This protocol describes the covalent attachment of 6-TAMRA-NHS ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
6-TAMRA-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.5
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer to a final concentration of 0.3 to 0.8 mM.
-
Prepare the 6-TAMRA-NHS Ester Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution and the 6-TAMRA-NHS ester solution. A molar excess of the dye is typically used to drive the reaction to completion. Refer to the table below for recommended starting ratios.
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature (25°C) in the dark to prevent photobleaching of the TAMRA dye.
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine (e.g., Tris-HCl) to consume any unreacted NHS ester. However, this is often omitted before purification.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted 6-TAMRA-NHS ester and unlabeled oligonucleotides.[3] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[4]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The TAMRA-labeled oligonucleotide is more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time on the column.[3]
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with nuclease-free water.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Buffer B.
-
Inject the diluted sample onto the column.
-
Elute the components using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.[5]
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~555 nm (for TAMRA).
-
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~555 nm. This peak represents the 6-TAMRA labeled oligonucleotide.
-
Desalting: Remove the TEAA buffer from the collected fractions by lyophilization or using a desalting column.
Method 2: Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on size and conformation. This method can effectively separate the labeled product from the unlabeled starting material.
Procedure:
-
Add loading buffer to the reaction mixture.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Visualize the bands using UV shadowing. The labeled oligonucleotide will migrate slower than the unlabeled one.
-
Excise the band corresponding to the labeled product.
-
Elute the oligonucleotide from the gel slice using an appropriate elution buffer.
-
Recover the labeled oligonucleotide by ethanol precipitation.
Quality Control of the Labeled Oligonucleotide
Purity Assessment by HPLC:
Analyze the purified, labeled oligonucleotide by RP-HPLC using the same method as for purification. A single, sharp peak that absorbs at both 260 nm and ~555 nm indicates a pure product.
Determination of Degree of Labeling (DOL):
The Degree of Labeling (DOL) is the molar ratio of dye to oligonucleotide. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum of TAMRA (~555 nm).[6][7]
Procedure:
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and ~555 nm (A~555).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (M-1cm-1)
-
c is the concentration (M)
-
l is the path length (cm)
-
Calculations:
The absorbance at 260 nm is a combination of the absorbance from the oligonucleotide and the TAMRA dye. A correction factor is needed to account for the dye's absorbance at this wavelength.
Concentration of TAMRA (M) = A~555 / ε~555, TAMRA
Corrected A260 = A260 - (A~555 x CF260) Where CF260 is the correction factor (A260/A~555) for the free TAMRA dye.
Concentration of Oligonucleotide (M) = Corrected A260 / ε260, Oligo
Degree of Labeling (DOL) = [TAMRA] / [Oligonucleotide]
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to confirm the covalent attachment of the TAMRA dye by verifying the expected molecular weight of the labeled oligonucleotide.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling reaction and the properties of 6-TAMRA.
Table 1: Recommended Reaction Conditions and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome/Rationale |
| pH | 8.0 - 9.0 | Optimal for deprotonation of the primary amine, facilitating nucleophilic attack.[9] |
| Dye:Oligonucleotide Molar Ratio | 5:1 to 20:1 | A molar excess of the dye drives the reaction towards the labeled product. |
| Reaction Time | 2 - 4 hours at RT | Sufficient time for the reaction to proceed to completion. |
| Temperature | Room Temperature (~25°C) | Convenient and generally sufficient for the reaction. |
| Expected Labeling Efficiency | >85% | With optimized conditions, high labeling efficiencies can be achieved. |
Table 2: Purification Method Comparison
| Purification Method | Purity | Yield | Throughput | Notes |
| RP-HPLC | >95% | Medium | Low | Recommended for high-purity applications. |
| PAGE | >95% | Low | Low | Can damage some fluorophores; not ideal for all modified oligos.[4] |
| Ethanol Precipitation | Low | High | High | Removes some, but not all, of the free dye. |
| Size-Exclusion Chromatography | Medium | High | High | Separates based on size; may not resolve unlabeled from labeled oligo. |
| Butanol Extraction | Medium | High | High | A rapid, cost-effective method for removing hydrophobic free dyes.[3][9] |
Table 3: Spectroscopic Properties of 6-TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~92,000 M-1cm-1 at ~555 nm |
| Correction Factor (CF260) | ~0.3 |
Workflow and Logic Diagrams
Storage and Handling
Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark at -20°C. For long-term storage, it is recommended to resuspend the oligonucleotide in a slightly basic buffer, such as TE (Tris-EDTA) at pH 8.0, to minimize degradation. Repeated freeze-thaw cycles should be avoided by storing the product in small aliquots.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Sensing peptide–oligonucleotide interactions by a two-color fluorescence label: application to the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. mz-at.de [mz-at.de]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 6-TAMRA in FRET-Based Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including protein-protein and protein-ligand binding.[1][2][3] FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[2][3][4] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler" for probing nanoscale biological phenomena.[2][3][5]
6-Carboxytetramethylrhodamine (6-TAMRA) is a popular fluorescent dye that often serves as an excellent acceptor in FRET pairs due to its favorable photophysical properties.[6] It can be readily conjugated to proteins and other biomolecules, typically through its amine-reactive derivative, 6-TAMRA N-hydroxysuccinimidyl (NHS) ester.[7][8] These application notes provide detailed protocols and data for utilizing 6-TAMRA in FRET-based protein interaction studies.
Photophysical Properties of 6-TAMRA
A summary of the key photophysical properties of 6-TAMRA is presented in the table below. These properties are essential for designing FRET experiments and selecting appropriate donor fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~540-560 nm | [9][10] |
| Emission Maximum (λem) | ~565-583 nm | [9][10] |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ at 540 nm | [6] |
| Molecular Weight | 430.5 g/mol | [9] |
| Common Solvents | DMSO, DMF, MeOH, aqueous buffers (pH > 6.5) | [6][9] |
Common FRET Pairs with 6-TAMRA as Acceptor
The choice of a donor fluorophore to pair with 6-TAMRA is critical for a successful FRET experiment. The donor's emission spectrum must overlap with the acceptor's excitation spectrum.[4][11] The Förster distance (R₀) is the distance at which FRET efficiency is 50% and is a key parameter for a given FRET pair.[2]
| Donor Fluorophore | Förster Distance (R₀) | Notes |
| Fluorescein (FITC) | 45 - 60 Å | A widely used and well-characterized FRET pair. |
| Cyanine3 (Cy3) | 50 - 60 Å | Offers good photostability and brightness. |
| Green Fluorescent Protein (GFP) variants (e.g., EGFP) | 45 - 55 Å | Enables in-vivo FRET studies by genetically encoding the donor. |
| Alexa Fluor 488 | ~53 Å | A photostable and bright alternative to Fluorescein. |
Experimental Protocols
Protein Labeling with 6-TAMRA-NHS Ester
This protocol describes the covalent labeling of a protein with 6-TAMRA-NHS ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).[7][8]
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
6-TAMRA-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12][13]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare 6-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in a small amount of DMSO or DMF to a concentration of 1-10 mg/mL.[8][12]
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the 6-TAMRA-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein) and at ~555 nm (for 6-TAMRA).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).
-
-
FRET-Based Protein Interaction Assay (Steady-State Fluorometry)
This protocol outlines a method to detect protein-protein interaction using a fluorometer to measure changes in fluorescence intensity.
Materials:
-
Donor-labeled protein (Protein D)
-
6-TAMRA-labeled protein (Protein A)
-
Interaction buffer (a buffer in which both proteins are stable and functional)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Prepare Samples:
-
Donor-only control: A solution containing only the donor-labeled protein.
-
Acceptor-only control: A solution containing only the 6-TAMRA-labeled protein.
-
FRET sample: A solution containing both the donor- and 6-TAMRA-labeled proteins.
-
-
Set up the Fluorometer:
-
Set the excitation wavelength to the donor's excitation maximum.
-
Scan the emission spectrum over a range that covers both the donor and acceptor emission maxima.
-
-
Measure Fluorescence:
-
Measure the emission spectrum of the donor-only sample. This will show the characteristic emission peak of the donor.
-
Measure the emission spectrum of the acceptor-only sample. Excite at the donor's excitation wavelength to check for any direct excitation of the acceptor.
-
Measure the emission spectrum of the FRET sample.
-
-
Data Analysis:
-
Qualitative Analysis: In the presence of FRET, you will observe a decrease in the donor's fluorescence intensity and an increase in the acceptor's (6-TAMRA) fluorescence intensity (sensitized emission) in the FRET sample compared to the controls.[3]
-
Quantitative Analysis (FRET Efficiency): The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Visualizations
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. ulab360.com [ulab360.com]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. TAMRA, 6-isomer - Biotium [biotium.com]
- 10. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 11. youtube.com [youtube.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 13. interchim.fr [interchim.fr]
Application Note: Purification of TAMRA-Labeled Proteins Using Gel Filtration Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based studies. Tetramethylrhodamine (TAMRA) is a bright and photostable rhodamine-derived fluorophore commonly used for this purpose. It can be covalently attached to proteins, typically through primary amines on lysine residues or the N-terminus, using an N-hydroxysuccinimide (NHS) ester derivative (TAMRA-NHS).
A critical step following the labeling reaction is the removal of unconjugated, free TAMRA dye. The presence of free dye can lead to high background signals and inaccurate quantification in downstream applications. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a highly effective method for separating the larger, labeled protein from the smaller, free dye molecules.[1] This technique separates molecules based on their hydrodynamic radius as they pass through a column packed with a porous resin.[2] Larger molecules, such as the TAMRA-protein conjugate, are excluded from the pores and elute first, while smaller molecules, like the free TAMRA dye, penetrate the pores and have a longer path, thus eluting later.[1]
This application note provides a detailed protocol for the purification of TAMRA-labeled proteins using gel filtration chromatography. It includes procedures for protein labeling, column preparation, purification, and methods for quantifying the labeling efficiency.
Key Experimental Workflow
Caption: Workflow for TAMRA labeling, purification, and analysis.
Materials and Methods
Materials
| Reagent/Equipment | Specifications |
| Protein of Interest | ≥2 mg/mL in amine-free buffer (e.g., PBS) |
| TAMRA-NHS Ester | 5-Carboxytetramethylrhodamine, Succinimidyl Ester |
| Anhydrous Dimethylsulfoxide (DMSO) | High purity, low water content |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Gel Filtration Column | e.g., Sephadex G-25 or similar desalting column |
| Elution Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Spectrophotometer | UV-Vis capable |
| Centrifugal Filters | For protein concentration (optional) |
Experimental Protocols
Protocol 1: TAMRA Labeling of Protein
This protocol is optimized for labeling with a 10-fold molar excess of dye to protein. The optimal ratio may vary depending on the protein and its available reactive sites.
-
Prepare Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Tris or glycine buffers are not suitable as they will compete for reaction with the TAMRA-NHS ester.
-
Adjust the protein concentration to 2-10 mg/mL. If necessary, concentrate the protein using a centrifugal filter.
-
Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to the protein solution at a 1:10 (v/v) ratio.
-
-
Prepare TAMRA-NHS Solution:
-
Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of TAMRA-NHS solution needed for a 10:1 molar ratio of dye to protein.
-
Add the calculated volume of TAMRA-NHS solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protocol 2: Purification by Gel Filtration
-
Column Preparation:
-
If using a pre-packed desalting column, remove the storage solution and equilibrate the column with 3-5 column volumes of Elution Buffer (PBS, pH 7.4).
-
If packing your own column with a resin like Sephadex G-25, ensure the resin is fully hydrated according to the manufacturer's instructions and packed to form a uniform bed. Equilibrate with Elution Buffer.
-
-
Sample Loading and Elution:
-
Allow the equilibration buffer to drain from the column until the buffer level reaches the top of the resin bed.
-
Carefully load the entire volume of the conjugation reaction mixture onto the center of the resin bed.
-
Allow the sample to fully enter the resin bed.
-
Begin elution by adding Elution Buffer to the top of the column. Maintain a constant flow rate.
-
Start collecting fractions immediately. The TAMRA-labeled protein will appear as a colored band that moves faster than the free dye.
-
-
Fraction Collection:
-
Collect fractions of a defined volume (e.g., 0.5 mL or 1.0 mL).
-
The first colored fractions to elute will contain the purified TAMRA-labeled protein.
-
The later, more slowly eluting colored fractions will contain the unconjugated TAMRA dye.
-
Visually inspect the fractions to identify the peak corresponding to the protein.
-
Data Presentation and Analysis
Elution Profile
The separation of the TAMRA-protein conjugate from the free dye can be monitored by measuring the absorbance of the collected fractions at 280 nm (for protein) and 555 nm (for TAMRA). A successful separation will show two distinct peaks.
Caption: Representative gel filtration elution profile.
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of experiments. It can be calculated from the absorbance measurements of the purified protein.
-
Measure the absorbance of the pooled, purified TAMRA-protein conjugate solution at 280 nm (A280) and 555 nm (A555).
-
Calculate the concentration of the TAMRA dye using the Beer-Lambert law:
-
[TAMRA] (M) = A555 / εTAMRA
-
Where εTAMRA (molar extinction coefficient of TAMRA at 555 nm) = 90,000 M-1cm-1.
-
-
Calculate the concentration of the protein. The TAMRA dye also absorbs light at 280 nm, so its contribution must be subtracted from the total A280 reading.
-
Aprotein = A280 - (A555 x CF)
-
Where CF (Correction Factor) for TAMRA is ~0.3.
-
[Protein] (M) = Aprotein / εprotein
-
Where εprotein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Calculate the Degree of Labeling:
-
DOL = [TAMRA] / [Protein]
-
An optimal DOL is typically between 2 and 4 for antibodies, but this can vary for other proteins.[3][4]
Quantitative Data Summary
| Parameter | Value | Unit |
| Protein Concentration (Initial) | 5.0 | mg/mL |
| Protein Concentration (Final) | 4.2 | mg/mL |
| A280 (Purified Sample) | 1.15 | AU |
| A555 (Purified Sample) | 0.45 | AU |
| Calculated DOL | 3.1 | Moles of dye per mole of protein |
| Protein Recovery | 84 | % |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Protein concentration is too low. | Concentrate protein to >2 mg/mL before labeling. |
| Presence of amine-containing buffers (e.g., Tris). | Dialyze protein into an amine-free buffer like PBS or bicarbonate buffer before labeling. | |
| TAMRA-NHS ester is hydrolyzed. | Prepare the TAMRA-NHS solution in anhydrous DMSO immediately before use. | |
| High Degree of Labeling (DOL > 6) | Molar excess of dye is too high. | Reduce the molar ratio of TAMRA-NHS to protein in the labeling reaction. |
| Poor Separation of Protein and Free Dye | Incorrect gel filtration resin selected. | Choose a resin with a fractionation range appropriate for the size of your protein (e.g., G-25 for proteins >5 kDa). |
| Column is too short. | Use a longer column for better resolution. | |
| Sample volume is too large. | Apply a sample volume that is 1-5% of the total column bed volume for optimal resolution.[5] | |
| Low Protein Recovery | Protein is precipitating on the column. | Ensure the elution buffer is optimal for protein solubility. Filter the sample before loading. |
| Non-specific hydrophobic interactions with the column matrix. | TAMRA is hydrophobic. Increase the ionic strength of the elution buffer (e.g., add 150 mM NaCl) or add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffer. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low protein recovery.
Conclusion
Gel filtration chromatography is a robust and reliable method for the purification of TAMRA-labeled proteins from excess free dye. The protocols and guidelines presented in this application note provide a framework for achieving efficient labeling and high-purity conjugates. By carefully controlling the reaction conditions, selecting the appropriate chromatography resin, and accurately analyzing the results, researchers can produce high-quality fluorescently labeled proteins suitable for a wide range of downstream applications.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protein purification and fluorescent labeling [bio-protocol.org]
- 4. A laboratory exercise for visible gel filtration chromatography using fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Optimizing TAMRA NHS Ester Conjugation: A Guide to Reaction Buffer pH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a popular fluorescent dye used for labeling proteins, antibodies, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester of TAMRA is one of the most common amine-reactive forms of the dye, enabling covalent conjugation to primary amines on target biomolecules. The efficiency of this conjugation reaction is critically dependent on the pH of the reaction buffer. This document provides detailed application notes and protocols to achieve optimal labeling with TAMRA NHS ester by controlling the reaction buffer pH.
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated, or free amine, form (-NH2). The protonated form (-NH3+) is not reactive. The equilibrium between the deprotonated and protonated forms is governed by the pKa of the specific amine and the pH of the solution.
Simultaneously, the NHS ester is susceptible to hydrolysis, where it reacts with water to form the unreactive carboxylic acid. This hydrolysis reaction is also pH-dependent and becomes more rapid at higher pH values. Therefore, selecting the optimal pH for the conjugation reaction involves a trade-off between maximizing the concentration of the reactive deprotonated amine and minimizing the rate of NHS ester hydrolysis.
Data Presentation: The Impact of pH on Conjugation Efficiency
While the optimal pH for NHS ester conjugations is widely cited, quantitative data illustrating the effect of pH on the final yield or degree of labeling (DOL) can be valuable for experimental design. The following table summarizes the expected relative conjugation efficiency of TAMRA NHS ester at various pH values based on the principles of amine reactivity and NHS ester stability.[1][2][3]
| pH | Relative Conjugation Efficiency | Key Considerations |
| < 7.0 | Very Low | Primary amines are predominantly protonated and non-nucleophilic. Reaction rate is extremely slow. |
| 7.0 - 7.5 | Low to Moderate | A significant portion of primary amines are still protonated. NHS ester hydrolysis is slow. |
| 7.5 - 8.0 | Moderate to Good | Increasing concentration of deprotonated amines leads to a better reaction rate. |
| 8.3 - 8.5 | Optimal | Excellent balance between amine reactivity and NHS ester stability, leading to the highest conjugation yield. [1][2][3] |
| 8.5 - 9.0 | Good to Moderate | Amine reactivity is high, but the rate of NHS ester hydrolysis increases significantly, reducing overall efficiency.[4] |
| > 9.0 | Low | The half-life of the NHS ester is very short due to rapid hydrolysis, leading to poor conjugation efficiency.[5] |
Experimental Protocols
General Considerations
-
Buffer Selection: Use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the TAMRA NHS ester. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or 0.1 M sodium borate.[6][7] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
-
TAMRA NHS Ester Solution: Prepare the TAMRA NHS ester solution immediately before use. Dissolve the ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction buffer.
-
Molar Ratio: The optimal molar ratio of TAMRA NHS ester to the target biomolecule will depend on the number of available primary amines and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
Protocol: Labeling a Protein with TAMRA NHS Ester
This protocol is a general guideline for labeling a protein with TAMRA NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in a primary amine-free buffer)
-
TAMRA NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the pH of the solution is 8.3.
-
-
Prepare the TAMRA NHS Ester Stock Solution:
-
Immediately before use, dissolve the TAMRA NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the TAMRA NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~555 nm).
-
Visualizations
The following diagrams illustrate the key chemical principles and workflows involved in TAMRA NHS ester conjugation.
Caption: Chemical reaction of TAMRA NHS ester with a primary amine.
Caption: General experimental workflow for protein labeling.
Caption: Influence of pH on conjugation reaction components.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fluidic.com [fluidic.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
protocol for TAMRA labeling in flow cytometry applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-derived fluorophore commonly used for labeling proteins, peptides, and other biomolecules for analysis via flow cytometry.[1] Its excitation and emission maxima, approximately 555 nm and 580 nm respectively, make it compatible with the yellow-green laser (561 nm) and standard filter sets on most flow cytometers.[2][3] This application note provides a detailed protocol for labeling proteins with TAMRA-NHS ester and a subsequent protocol for staining cells for flow cytometric analysis.
Core Principles of TAMRA Labeling
TAMRA is frequently supplied as a succinimidyl ester (TAMRA-SE or TAMRA-NHS ester), which readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form stable amide bonds.[4] This covalent conjugation is a robust method for labeling antibodies and other proteins for use in flow cytometry. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that must be optimized to achieve bright staining without causing protein aggregation or fluorescence quenching.[1]
Data Presentation
Table 1: Spectral Characteristics of TAMRA
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~555 nm |
| Maximum Emission | ~580 nm |
| Recommended Laser | 561 nm |
| Common Emission Filter | 585/42 BP |
Data compiled from multiple sources.[2][3]
Table 2: Representative Data on TAMRA Labeling Efficiency and Flow Cytometry Signal
The following table presents hypothetical yet realistic data illustrating the effect of TAMRA-labeled antibody concentration on the Mean Fluorescence Intensity (MFI) of a target-positive cell population versus a negative control.
| Antibody Concentration (µg/mL) | MFI (Target-Positive Cells) | MFI (Negative Control Cells) | Staining Index (SI)* |
| 0.1 | 1,500 | 150 | 10.0 |
| 0.5 | 7,500 | 250 | 30.0 |
| 1.0 | 15,000 | 300 | 50.0 |
| 2.0 | 25,000 | 450 | 55.6 |
| 5.0 | 35,000 | 800 | 43.8 |
*Staining Index (SI) is calculated as: (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population). For simplicity, this table uses MFI of the negative population as an approximation for background.
Experimental Workflows and Signaling Pathways
TAMRA-NHS Ester Protein Labeling Workflow
Caption: Workflow for covalent conjugation of TAMRA-NHS ester to a protein.
Flow Cytometry Staining Workflow
Caption: General workflow for staining cells with a TAMRA-labeled antibody.
Experimental Protocols
Protocol 1: Labeling an Antibody with TAMRA-NHS Ester
This protocol is optimized for labeling approximately 1 mg of IgG antibody.
Materials:
-
Antibody (or protein of interest) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
TAMRA-NHS Ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1M Sodium Bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25 spin column).
-
Reaction tubes.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the TAMRA-NHS Ester Solution:
-
Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.
-
-
Conjugation Reaction:
-
Calculate the volume of TAMRA solution needed. A molar ratio of 5:1 to 10:1 (dye:protein) is a good starting point for optimization.[4]
-
Add the calculated volume of TAMRA solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a spin column according to the manufacturer's instructions to separate the labeled protein from the unconjugated free dye.
-
Apply the reaction mixture to the column and centrifuge.
-
Collect the eluate containing the TAMRA-labeled antibody.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light, for short-term use. For long-term storage, add a cryoprotectant like glycerol or a stabilizing protein like BSA (if compatible with downstream applications) and store at -20°C.[4]
-
Protocol 2: Direct Labeling of Live Cells for Flow Cytometry
This protocol is for general, non-specific labeling of live cells.
Materials:
-
Healthy, viable cells in suspension.
-
TAMRA-NHS Ester.
-
Phosphate-Buffered Saline (PBS).
-
Cell culture medium (e.g., DMEM).
Procedure:
-
Prepare TAMRA Staining Solution:
-
Dissolve one vial of TAMRA (e.g., 500 µg) in a mixture of PBS and cell culture medium. For example, dissolve 500 µg in 2.5 mL of PBS and 2.5 mL of DMEM for a working solution.
-
-
Cell Staining:
-
Plate cells in a multi-well plate.
-
Add the TAMRA staining solution to the cells (e.g., 50 µ g/well ).
-
Incubate for 15-30 minutes at 37°C.
-
-
Wash and Analyze:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in an appropriate buffer for flow cytometry (FACS buffer).
-
Analyze immediately on a flow cytometer using an excitation source near 555 nm and an emission filter around 580 nm.
-
Protocol 3: Staining Cells with a TAMRA-Labeled Antibody
Materials:
-
Single-cell suspension (1-2 x 10^6 cells per sample).
-
FACS Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide).
-
Fc Receptor Blocking solution (e.g., purified anti-CD16/32 for mouse cells or commercial human Fc block).
-
TAMRA-labeled antibody, titrated to the optimal concentration.
-
(Optional) Fixable viability dye.
-
(Optional) Fixation and permeabilization buffers for intracellular staining.[5][6]
Procedure:
-
Prepare Cells:
-
Start with a single-cell suspension. If using a fixable viability dye, stain the cells according to the dye manufacturer's protocol first.
-
Wash the cells with FACS buffer and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fc Block:
-
Resuspend the cell pellet in Fc blocking solution and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[5]
-
-
Surface Staining:
-
Without washing, add the predetermined optimal amount of TAMRA-labeled antibody to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.[5]
-
-
Wash:
-
Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging between washes.
-
-
Optional Intracellular Staining:
-
If staining for intracellular targets, proceed with a fixation and permeabilization protocol.[6] Note that some organic solvents like methanol can denature protein-based fluorophores, although TAMRA is generally robust.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire events on a flow cytometer. Be sure to include proper controls, such as unstained cells and fluorescence minus one (FMO) controls, to set gates correctly.
-
References
- 1. lifetein.com [lifetein.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staining Strategies for Intracellular Flow Cytometry - FluoroFinder [fluorofinder.com]
Application Notes and Protocols for 6-Carboxy-tetramethylrhodamine (6-TAMRA) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Carboxy-tetramethylrhodamine (6-TAMRA) for the fluorescent labeling of biomolecules in microscopy sample preparation. Detailed protocols for labeling proteins, antibodies, and oligonucleotides are provided, along with key data and visualizations to facilitate experimental design and execution.
Introduction to 6-Carboxy-tetramethylrhodamine (6-TAMRA)
6-Carboxy-tetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye widely used in biological research. As a derivative of rhodamine, it exhibits excellent photostability and a high quantum yield, making it a robust tool for fluorescence microscopy.[1] Its carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, typically through the use of an N-hydroxysuccinimidyl (NHS) ester derivative (6-TAMRA-SE), which forms stable amide bonds.[2][3] 6-TAMRA is particularly well-suited for labeling proteins, antibodies, and nucleic acids for applications such as immunofluorescence, fluorescence in situ hybridization (FISH), and FRET-based assays.[1][4][5]
Quantitative Data Summary
The spectral properties of 6-TAMRA make it compatible with common laser lines and filter sets in fluorescence microscopes. The following table summarizes its key quantitative characteristics.
| Property | Value | Notes |
| Excitation Maximum (λex) | 540 - 555 nm | Dependent on conjugation and solvent.[2][6][7][8][9] |
| Emission Maximum (λem) | 565 - 580 nm | Dependent on conjugation and solvent.[2][6][7][8][9] |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | At ~540-552 nm.[1][5][6][8] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | [6] |
| Solubility | DMSO, DMF, Methanol, Aqueous buffers (pH > 6.5) | [6][8] |
Experimental Protocols
Detailed methodologies for labeling proteins/antibodies and oligonucleotides with this compound are provided below.
Protein and Antibody Labeling with this compound
This protocol describes the conjugation of this compound to primary amines on proteins and antibodies.
Materials:
-
Protein/Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound (N-hydroxysuccinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Protocol:
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.[2]
-
-
Labeling Reaction:
-
Combine the protein solution with the 1 M Sodium Bicarbonate buffer to a final bicarbonate concentration of 0.1 M.
-
Slowly add the calculated amount of this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.[9]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored, labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of 6-TAMRA (~555 nm).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where A280 and A_max are the absorbances at 280 nm and the dye's maximum absorption, CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient for the protein and the dye.
-
-
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Oligonucleotide Labeling with this compound
This protocol outlines the labeling of amine-modified oligonucleotides with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
3 M NaCl
-
Cold absolute ethanol
-
Nuclease-free water
-
Reaction tubes
Protocol:
-
Prepare Oligonucleotide Solution:
-
Prepare this compound Stock Solution:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. A typical reaction uses a 2-10 fold molar excess of the dye.
-
Incubate the reaction for at least 6 hours, or overnight, at room temperature in the dark.[12]
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[12]
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide.
-
Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
For higher purity, the labeled oligonucleotide can be further purified by HPLC.
-
Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling oligonucleotides with this compound.
Signaling Pathway Visualization
6-TAMRA labeled ligands can be used to study receptor-ligand interactions and the subsequent initiation of intracellular signaling cascades. For instance, a 6-TAMRA labeled peptide agonist can be used to visualize its binding to a G-protein coupled receptor (GPCR) and track its internalization.
Generalized GPCR Signaling Pathway
Caption: Generalized GPCR signaling initiated by a labeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermo Fisher Scientific - ES [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low labeling efficiency with 6-TAMRA-NHS ester what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low labeling efficiency with 6-TAMRA-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is 6-TAMRA-NHS ester and how does it work?
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye. The N-hydroxysuccinimide (NHS) ester is a reactive group that covalently attaches the TAMRA dye to primary amines (-NH2) on target molecules like proteins (specifically the side chain of lysine residues) and amine-modified oligonucleotides.[1][2][3][4] The reaction forms a stable amide bond, fluorescently labeling your molecule of interest.[2][5]
Q2: What are the optimal storage conditions for 6-TAMRA-NHS ester?
To maintain its reactivity, 6-TAMRA-NHS ester should be stored desiccated at -20°C and protected from light.[1][2] Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution can be stored at -20°C for 1-2 months.[6][7] Avoid repeated freeze-thaw cycles.[8] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]
Q3: What solvent should I use to dissolve 6-TAMRA-NHS ester?
Anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for dissolving 6-TAMRA-NHS ester before adding it to your aqueous reaction buffer.[1][2][3][6] It is critical to use high-quality, amine-free DMF, as it can degrade over time to form amines that will compete with your target molecule for the dye.[6][9]
Troubleshooting Low Labeling Efficiency
This guide addresses common issues encountered during the labeling reaction with 6-TAMRA-NHS ester.
Problem 1: Little to no fluorescence is detected after the labeling reaction.
This is often due to a failure in the conjugation chemistry. Here are the most common causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | The reaction between an NHS ester and a primary amine is highly pH-dependent. At acidic pH, the amine is protonated and will not react. At very high pH, the NHS ester rapidly hydrolyzes.[6][10] | The optimal pH range for the reaction is 7.0-9.0, with a specific optimum between 8.3 and 8.5.[3][6] Use a non-nucleophilic buffer such as 0.1 M sodium bicarbonate or phosphate buffer.[6] |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the 6-TAMRA-NHS ester, significantly reducing labeling efficiency.[5] | Ensure your protein solution is free of amine-containing buffers. If necessary, dialyze or use a desalting column to exchange the buffer to an appropriate labeling buffer like PBS or sodium bicarbonate. |
| Hydrolysis of 6-TAMRA-NHS Ester | NHS esters are moisture-sensitive and will hydrolyze in the presence of water, rendering them unable to react with your target molecule.[5] The rate of hydrolysis increases dramatically with pH.[9][11] | Always use anhydrous DMSO or DMF to prepare the dye stock solution. Prepare the dye stock solution immediately before use. Minimize the time the dye is in an aqueous buffer before the target molecule is added. |
| Inactive Dye | Improper storage or handling can lead to the degradation of the 6-TAMRA-NHS ester. | Store the solid dye at -20°C, protected from moisture and light.[1][2][12] Allow the vial to warm to room temperature before opening to prevent condensation. |
Problem 2: The labeling efficiency is low, but some product is formed.
If you are observing some labeled product but the yield is poor, the reaction conditions may need optimization.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Dye-to-Target Molar Ratio | An insufficient amount of dye will result in a low degree of labeling. Conversely, an excessive amount can lead to protein precipitation or altered biological activity. | The optimal molar ratio of dye to target molecule should be determined empirically. Start by testing a range of ratios, such as 5:1, 10:1, and 20:1 (dye:protein).[13] |
| Low Concentration of Target Molecule | The reaction kinetics are concentration-dependent. Very dilute solutions of the target molecule can lead to slow and inefficient labeling, allowing hydrolysis of the NHS ester to become a more dominant competing reaction.[11] | The recommended concentration for the target biomolecule is typically between 1-10 mg/mL.[6][14] For lower concentrations, consider increasing the molar excess of the dye. |
| Insufficient Incubation Time | The labeling reaction may not have proceeded to completion. | Incubate the reaction for at least 1-2 hours at room temperature.[13] For some proteins, extending the incubation time up to 18 hours or performing the reaction overnight on ice may improve results.[7] |
Quantitative Data for Reaction Optimization
The following tables provide key quantitative parameters to guide your experimental setup.
Table 1: pH and its Effect on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Reaction Efficiency |
| 7.0 (at 0°C) | 4-5 hours[11] | Slower reaction with amine, but more stable ester. |
| 8.3 - 8.5 | Minutes [9] | Optimal balance between amine reactivity and ester hydrolysis. [6] |
| 8.6 (at 4°C) | 10 minutes[11] | Fast reaction with amine, but very rapid hydrolysis. |
Table 2: Recommended Starting Molar Ratios (Dye:Protein)
| Application | Recommended Molar Excess (Dye:Protein) | Notes |
| General Protein Labeling | 5:1 to 20:1 | Start with a 10:1 or 15:1 ratio and optimize. |
| Antibody Labeling | 10:1 to 40:1[13] | Higher ratios may be needed to achieve a higher degree of labeling. |
| Oligonucleotide Labeling | 5:1 to 10:1[14] | Depends on the number of amine modifications. |
Experimental Protocols
Detailed Protocol for Protein Labeling with 6-TAMRA-NHS Ester
This protocol is a general guideline and may require optimization for your specific protein.
1. Reagent Preparation:
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[6] Alternatively, use a phosphate-buffered saline (PBS) at pH 7.2-7.4, noting that the reaction will be slower. Ensure the buffer is free of any primary amines.[13]
-
Protein Solution: Dissolve your protein in the labeling buffer to a final concentration of 2-5 mg/mL. If your protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column.
-
6-TAMRA-NHS Ester Stock Solution: Just before starting the labeling reaction, dissolve the 6-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8][14] Vortex briefly to ensure it is fully dissolved.
2. Labeling Reaction:
-
Add the calculated volume of the 6-TAMRA-NHS ester stock solution to your protein solution while gently vortexing. The volume of the dye stock should ideally be no more than 10% of the total reaction volume to avoid solvent effects.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rocking.[8][13]
3. Purification of the Labeled Protein:
-
After the incubation, remove the unreacted, hydrolyzed dye from the labeled protein.
-
The most common method for purification is gel filtration using a desalting column (e.g., Sephadex G-25).[6][14]
-
Apply the reaction mixture to the pre-equilibrated column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Combine the fractions containing your labeled protein. The degree of labeling can be determined spectrophotometrically if desired.
Visual Guides
Workflow for 6-TAMRA-NHS Ester Labeling
Caption: A workflow diagram illustrating the key steps and troubleshooting points for labeling proteins with 6-TAMRA-NHS ester.
Chemical Reaction of 6-TAMRA-NHS Ester with a Primary Amine
References
- 1. empbiotech.com [empbiotech.com]
- 2. empbiotech.com [empbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. researchgate.net [researchgate.net]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. medkoo.com [medkoo.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. youdobio.com [youdobio.com]
Technical Support Center: Purification of TAMRA-Labeled Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated TAMRA dye after labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of TAMRA-labeled proteins and other biomolecules.
Issue 1: Residual unconjugated dye is present in the final product after purification.
| Possible Cause | Suggested Solution |
| Incomplete Separation | The chosen purification method may not be optimal for the specific molecule and dye combination. Consider switching to a method with higher resolution, such as HPLC. For gel filtration, ensure the correct pore size is used to effectively separate the labeled molecule from the free dye. For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate. |
| Overloading of Purification System | Exceeding the capacity of the purification column or dialysis membrane can lead to co-elution or incomplete removal of the free dye. Reduce the sample load or use a larger capacity purification system. |
| Non-specific Binding of Dye | The free dye may be non-specifically interacting with the labeled product. For chromatography methods, try adjusting the buffer composition (e.g., salt concentration, pH) to disrupt these interactions. |
| Incorrect Buffer Conditions | The pH or salt concentration of the buffers used may not be optimal for the separation. Ensure the buffers are prepared correctly and are compatible with both the labeled molecule and the purification matrix. |
Issue 2: Low recovery of the labeled molecule.
| Possible Cause | Suggested Solution |
| Precipitation of Labeled Molecule | TAMRA is a hydrophobic molecule, and labeling can sometimes lead to aggregation and precipitation of the target molecule.[1] To mitigate this, consider using organic solvents (like DMSO) or detergents in your buffers.[1] It's also advisable to perform purification steps at 4°C to enhance stability. |
| Non-specific Adsorption to Purification Matrix | The labeled protein may be binding to the purification column or dialysis membrane. For chromatography, try adding a non-ionic detergent (e.g., Tween-20) to the buffers to reduce non-specific binding. For dialysis, pre-blocking the membrane with a blocking agent like BSA may help. |
| Loss of Sample During Transfers | Multiple transfer steps can lead to sample loss. Minimize the number of transfers and ensure all of the sample is loaded onto the purification system. |
| Inappropriate Purification Method | The chosen method may not be suitable for the specific protein, potentially leading to denaturation and loss. Consider a gentler method; for example, if HPLC is causing loss, dialysis or gravity-flow gel filtration might be better alternatives. |
Issue 3: The labeled protein or antibody has lost its biological activity.
| Possible Cause | Suggested Solution |
| Modification of Key Residues | The TAMRA dye may have attached to amino acids that are critical for the protein's function or the antibody's antigen-binding site. Reduce the molar ratio of dye to protein in the labeling reaction to decrease the degree of labeling. |
| Denaturation During Purification | Harsh conditions during purification (e.g., exposure to organic solvents in HPLC, extreme pH) can denature the protein. Use milder purification conditions. For HPLC, a shallower gradient and lower temperatures may help. Dialysis is generally a gentler method. |
| Conformational Changes | The attachment of the bulky TAMRA dye can induce conformational changes in the protein, affecting its activity. Try labeling at a different site on the protein if possible, for example, by using a different reactive chemistry (e.g., maleimide chemistry for cysteine residues instead of NHS ester for primary amines). |
Issue 4: The fluorescence of the labeled molecule is weak or quenched.
| Possible Cause | Suggested Solution |
| Over-labeling (Dye-Dye Quenching) | Too many dye molecules in close proximity on a single protein can lead to self-quenching of the fluorescence. Reduce the molar excess of the dye in the labeling reaction to achieve a lower degree of labeling (DOL). |
| pH Sensitivity of TAMRA | The fluorescence of TAMRA is pH-dependent and decreases in alkaline conditions (pH > 8.0).[1] Ensure the final buffer for the labeled molecule is at a neutral or slightly acidic pH. |
| Environmental Effects | The local environment around the conjugated dye on the protein can affect its fluorescence. If the dye is near quenching residues (like tryptophan), the signal may be reduced. |
Comparison of Purification Methods
The choice of purification method depends on factors such as the properties of the labeled molecule, the required purity, sample volume, and available equipment.
| Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Time Required | Pros | Cons |
| Gel Filtration (Spin Column) | Size exclusion chromatography; separates molecules based on size. | >90% | >95% | < 15 minutes | Fast, easy to use, high protein recovery.[2] | Can result in sample dilution. |
| Gel Filtration (Gravity Flow) | Size exclusion chromatography. | Variable, generally lower than spin columns | >95% | 30-60 minutes | Good for larger sample volumes, gentle on proteins. | Slower than spin columns, more hands-on. |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | >90% | High, but requires multiple buffer changes for complete removal. | 12-48 hours | Gentle on proteins, can handle large sample volumes.[3] | Very slow, requires large volumes of buffer.[4] |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Variable, can be lower due to irreversible binding or denaturation. | Very high (>99%) | 30-60 minutes per sample | High resolution, can separate labeled from unlabeled protein. | Can denature proteins, requires specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unconjugated TAMRA dye?
The most common and often simplest first step is to use a desalting spin column, which is a type of gel filtration. This method is very fast and efficient at removing small molecules like free dye from larger labeled proteins.[2]
Q2: How do I choose the right gel filtration column?
Select a column with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your labeled molecule but well above the molecular weight of the free dye (TAMRA MW is ~430 Da). For most proteins and antibodies, a column with a 7 kDa or 10 kDa MWCO is suitable.
Q3: When is dialysis a better option than gel filtration?
Dialysis is preferred when you have a large sample volume or if your labeled molecule is particularly sensitive and might be denatured by the shear forces in a spin column.[3] It is a much gentler but also a much slower method.[4]
Q4: Can I use HPLC to remove free TAMRA dye?
Yes, reverse-phase HPLC (RP-HPLC) is a very effective method for removing unconjugated dye and can also separate labeled from unlabeled molecules, providing a very pure final product.[5] However, the hydrophobic nature of the stationary phase and the use of organic solvents can lead to the denaturation of some proteins.[6]
Q5: How can I confirm that all the free dye has been removed?
A simple way to check for the presence of free dye is to use thin-layer chromatography (TLC). Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The labeled protein will remain at the origin, while any free dye will migrate up the plate. You can also analyze the sample by SDS-PAGE and visualize the gel under a UV transilluminator before staining. The free dye will run at the dye front, separate from the labeled protein band.
Q6: How do I calculate the Degree of Labeling (DOL)?
The DOL, or the dye-to-protein ratio, can be determined using spectrophotometry. You need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (around 555 nm for TAMRA). A correction factor is needed to account for the dye's absorbance at 280 nm.
The formula is: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye × CF)) / ε_protein) Where:
-
A_dye = Absorbance at the dye's maximum wavelength
-
ε_dye = Molar extinction coefficient of the dye
-
A_280 = Absorbance at 280 nm
-
CF = Correction factor for the dye's absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein
Q7: My labeled antibody is no longer binding to its antigen. What happened?
This is likely due to the dye attaching to lysine residues within or near the antigen-binding site. To avoid this, you can try reducing the molar ratio of dye to antibody in the labeling reaction. Alternatively, you can use a labeling chemistry that targets a different functional group, such as thiol-reactive dyes that bind to cysteine residues, which are less common in antigen-binding sites.
Experimental Protocols
Protocol 1: Unconjugated Dye Removal using a Spin Column (Gel Filtration)
This protocol is suitable for sample volumes up to 0.5 mL.
-
Prepare the Spin Column: Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column: Add your desired exchange buffer to the column and centrifuge again. Repeat this step 2-3 times.
-
Load the Sample: Slowly apply your sample to the center of the packed resin bed.
-
Elute the Labeled Molecule: Place the column in a clean collection tube and centrifuge to collect your purified, labeled molecule. The unconjugated dye will be retained in the resin.
Protocol 2: Unconjugated Dye Removal using Dialysis
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer.
-
Load the Sample: Load your sample into the dialysis tubing and securely close both ends with clips.
-
Perform Dialysis: Place the sealed tubing into a beaker containing a large volume (at least 200 times the sample volume) of dialysis buffer. Stir the buffer gently at 4°C.
-
Change the Buffer: Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times over a period of 12-24 hours for efficient removal of the free dye.
-
Recover the Sample: Carefully remove the dialysis tubing from the buffer and recover your purified sample.
Protocol 3: Unconjugated Dye Removal using Reverse-Phase HPLC
-
System Preparation: Equilibrate the RP-HPLC system with your starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Sample Preparation: Ensure your sample is soluble in the starting mobile phase. If necessary, dilute it or exchange the buffer.
-
Inject the Sample: Inject your sample onto the column.
-
Run the Gradient: Run a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA) to elute the bound molecules. The unconjugated dye, being very hydrophobic, will typically elute later than the labeled protein.
-
Collect Fractions: Collect fractions as they elute from the column.
-
Analyze Fractions: Analyze the collected fractions by spectrophotometry or SDS-PAGE to identify those containing the purified labeled protein.
Visual Workflows
Caption: Workflow for removing unconjugated dye using a spin column.
Caption: Workflow for removing unconjugated dye using dialysis.
Caption: Workflow for purifying a labeled molecule using RP-HPLC.
References
- 1. lifetein.com [lifetein.com]
- 2. Small Molecule, Dye, and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein separation by reverse phase HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Fluorescence Quenching in TAMRA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fluorescence quenching in TAMRA (Tetramethylrhodamine) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as TAMRA. This can occur through various mechanisms, including interactions with other molecules or changes in the fluorophore's environment.
Q2: What are the common causes of fluorescence quenching in TAMRA conjugates?
The most common causes include:
-
Self-quenching (or concentration quenching): At high concentrations or high degrees of labeling, TAMRA molecules can interact with each other, forming non-fluorescent dimers.[1]
-
Environmental factors: The fluorescence of TAMRA can be sensitive to its local environment. Factors such as pH, temperature, and the polarity of the solvent can influence its fluorescence output.
-
Interaction with quenchers: Certain molecules, such as iodide ions or specific amino acid residues (e.g., tryptophan), can act as collisional quenchers, reducing fluorescence upon close proximity to the TAMRA dye.
-
Suboptimal purification: The presence of unreacted (free) TAMRA dye or other impurities in the conjugate solution can interfere with accurate fluorescence measurements and contribute to background noise.
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the TAMRA fluorophore, resulting in a loss of fluorescence.
Q3: How does the degree of labeling (DOL) affect fluorescence?
The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein or antibody, is a critical factor. While a higher DOL might seem desirable for a stronger signal, excessive labeling can lead to significant self-quenching, where the fluorescence intensity per dye molecule decreases. For most antibodies, an optimal DOL is typically between 2 and 4.
Q4: Is TAMRA fluorescence pH-sensitive?
Yes, TAMRA's fluorescence intensity can be pH-dependent, with optimal performance generally observed in neutral to slightly acidic conditions.[2] Labeling reactions using NHS esters are typically performed at a slightly alkaline pH (8.0-9.0) to ensure the reactivity of primary amines. However, it is important to consider the pH of the final application buffer.
Q5: How should I store my TAMRA conjugate to minimize quenching and degradation?
Store TAMRA conjugates at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal from the TAMRA Conjugate
This is a common issue that can arise from several factors during the labeling, purification, or measurement process.
-
Confirm Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for TAMRA (Excitation max: ~555 nm, Emission max: ~580 nm).
-
Verify Conjugate Concentration: Use a spectrophotometer to measure the absorbance of your conjugate at 280 nm (for protein) and 555 nm (for TAMRA) to confirm its concentration and calculate the degree of labeling (see Experimental Protocols section).
Caption: Troubleshooting workflow for low or no fluorescence signal.
Problem 2: High Background Fluorescence
High background can mask the specific signal from your TAMRA conjugate, leading to poor signal-to-noise ratios.
| Cause | Solution |
| Presence of free (unconjugated) dye | Purify the conjugate using size exclusion chromatography or dialysis to remove any unbound TAMRA. |
| Non-specific binding of the conjugate | - Increase the stringency of washing steps in your assay. - Add a blocking agent (e.g., BSA) to your buffer to reduce non-specific interactions. - Optimize the concentration of your TAMRA conjugate; using too high a concentration can increase background. |
| Autofluorescence of sample/materials | - Include an unstained control to assess the level of autofluorescence. - If possible, use longer wavelength fluorophores that are less prone to autofluorescence issues. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) at 555 nm | ~95,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.1 | [1][3] |
| Recommended Degree of Labeling (DOL) for Antibodies | 2 - 4 | |
| Optimal pH for Labeling Reaction (NHS ester) | 8.0 - 9.0 | |
| Optimal pH for Fluorescence | Neutral to slightly acidic | [2] |
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of TAMRA molecules conjugated to each protein molecule.
Materials:
-
TAMRA-protein conjugate solution
-
Purification buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the TAMRA-protein conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
Use the purification buffer as a blank.
-
Dilute the conjugate solution if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Calculate Protein Concentration:
-
First, correct the absorbance at 280 nm for the contribution of the TAMRA dye. The correction factor (CF) for TAMRA at 280 nm is approximately 0.178.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x 0.178)
-
Calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm. For IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the TAMRA dye: Dye Concentration (M) = A₅₅₅ / ε_TAMRA (where ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm, which is ~95,000 M⁻¹cm⁻¹).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 2: Fluorescence Quenching Titration Assay
This protocol helps to quantify the extent of fluorescence quenching by an external quencher. Potassium iodide (KI) is a common collisional quencher.
Materials:
-
TAMRA-protein conjugate solution of known concentration
-
Assay buffer (e.g., PBS, pH 7.4)
-
High-concentration stock solution of a quencher (e.g., 5 M Potassium Iodide - KI)
-
Fluorometer
Procedure:
-
Prepare the Conjugate Solution:
-
Dilute the TAMRA conjugate to a final concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM) in the assay buffer.
-
-
Initial Fluorescence Measurement (F₀):
-
Transfer a known volume of the diluted conjugate solution to a cuvette.
-
Measure the fluorescence intensity at the emission maximum of TAMRA (~580 nm) with excitation at ~555 nm. This initial reading is F₀ (fluorescence in the absence of a quencher).
-
-
Titration with Quencher:
-
Add a small, precise volume of the KI stock solution to the cuvette (e.g., 1-2 µL).
-
Mix gently by pipetting or inverting the cuvette.
-
Measure the fluorescence intensity (F).
-
Repeat this process, adding small aliquots of the KI stock solution and recording the fluorescence intensity after each addition. It is important to correct for the slight dilution of the sample with each addition.
-
-
Data Analysis (Stern-Volmer Plot):
-
For each data point, calculate the ratio F₀/F.
-
Plot F₀/F on the y-axis against the concentration of the quencher ([Q]) on the x-axis.
-
The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]
-
The slope of the resulting linear plot is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency. A steeper slope indicates more efficient quenching.
-
-
A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (collisional or static).
-
By comparing the Ksv values of different conjugates or the same conjugate under different conditions, you can quantitatively assess changes in the accessibility of the TAMRA dye to the quencher, which can provide insights into conformational changes or the extent of dye aggregation.
Caption: Experimental workflow for a fluorescence quenching titration assay.
References
impact of buffer components like Tris or glycine on NHS ester reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an NHS ester?
A1: NHS esters react with primary amines (-NH₂) nucleophilically to form stable amide bonds. This reaction is most efficient in the pH range of 7.2 to 8.5. The primary targets for NHS esters in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1]
Q2: Why are buffers containing Tris or glycine problematic for NHS ester reactions?
A2: Tris (Tris(hydroxymethyl)aminomethane) and glycine both contain primary amines. These primary amines will compete with the primary amines on the target molecule (e.g., a protein) for reaction with the NHS ester.[2][3] This competition reduces the efficiency of the desired conjugation reaction, leading to lower labeling yields. Therefore, it is crucial to avoid buffers containing primary amines during the conjugation step.
Q3: Can Tris or glycine ever be useful in an NHS ester reaction?
A3: Yes, while they interfere with the conjugation reaction itself, Tris and glycine are excellent for quenching the reaction.[2] Once the desired incubation time has passed, adding a sufficient concentration of Tris or glycine (typically 50-100 mM final concentration) will rapidly consume any unreacted NHS ester, preventing further labeling of the target molecule or non-specific reactions.[2]
Q4: What are the recommended buffers and pH for NHS ester reactions?
A4: Amine-free buffers are essential for efficient NHS ester reactions. Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer. The optimal pH range is typically between 7.2 and 8.5 to ensure that the primary amines of the target molecule are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.
Q5: What is NHS ester hydrolysis, and how can it be minimized?
A5: NHS esters can react with water (hydrolysis), which breaks down the ester and renders it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline. To minimize hydrolysis, it is recommended to prepare stock solutions of NHS esters in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and to perform the conjugation reaction at the lower end of the recommended pH range (around 7.2-7.5) if possible.
Q6: Are there any potential side reactions with NHS esters?
A6: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values. These can include reactions with the hydroxyl groups of tyrosine, serine, and threonine, and the sulfhydryl group of cysteine.[1]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Low or no labeling of your target molecule is a common issue in NHS ester conjugation reactions. The following guide will help you troubleshoot potential causes.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Primary Amines in Buffer | Ensure that your reaction buffer is free of primary amines. Buffers like Tris and glycine will compete with your target molecule for the NHS ester. It is crucial to remove these components, for example, by dialysis or using a desalting column, before initiating the reaction. |
| Incorrect pH of Reaction Buffer | The pH of the reaction buffer should be between 7.2 and 8.5. At a pH below 7, the primary amines on the target molecule will be protonated and non-nucleophilic, preventing the reaction. At a pH above 8.5, the hydrolysis of the NHS ester increases significantly, reducing its availability for conjugation. |
| Hydrolyzed/Inactive NHS Ester | NHS esters are moisture-sensitive. Always use a fresh stock solution of the NHS ester dissolved in an anhydrous solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Molar Ratio of NHS Ester | The optimal molar ratio of NHS ester to the target molecule can vary. A common starting point is a 15:1 molar ratio of NHS ester to protein.[2] If labeling is low, consider increasing the molar excess of the NHS ester. |
| Low Concentration of Target Molecule | The concentration of the protein or other target molecule should be sufficiently high (a minimum of 2 mg/mL is recommended for proteins) to favor the reaction with the NHS ester over hydrolysis.[2] |
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting decision tree for low NHS ester labeling efficiency.
Issue 2: Protein Precipitation During or After Labeling
The precipitation of your protein during or after the conjugation reaction can be a frustrating problem. Here are some potential causes and solutions.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Hydrophobic Nature of the Label | Many fluorescent dyes and other labels are hydrophobic. Attaching too many of these molecules to a protein can cause it to aggregate and precipitate. Try reducing the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling. |
| Inappropriate Buffer Conditions | The buffer composition, ionic strength, and pH can all affect protein solubility. Ensure that the buffer conditions are optimal for your specific protein. |
| High Concentration of Organic Solvent | The NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Quantitative Data
Table 1: Half-life of NHS Esters at Different pH Values
The stability of NHS esters is highly dependent on the pH of the aqueous solution. The half-life is the time it takes for half of the NHS ester to be hydrolyzed and become inactive.
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Detailed Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS ester-activated fluorescent dye. The optimal conditions may vary depending on the specific protein and dye being used.
1. Preparation of Buffers and Reagents
-
Reaction Buffer: Prepare an amine-free buffer such as 100 mM sodium bicarbonate, pH 8.3, or 50 mM sodium borate, pH 8.5.
-
Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of at least 2 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
NHS Ester Stock Solution: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. This should be done immediately before use.
2. Conjugation Reaction
-
While gently stirring the protein solution, slowly add the desired volume of the NHS ester stock solution. A common starting point is a 15:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent dye.
3. Quenching the Reaction
-
To stop the reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the Labeled Protein
-
Remove the unreacted NHS ester and the quenching agent by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
5. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.
Experimental Workflow for NHS Ester Conjugation
Caption: General experimental workflow for protein conjugation with an NHS ester.
Visualizing the Chemistry
NHS Ester Reaction and Competing Hydrolysis
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond, and the competing hydrolysis reaction.
Quenching of NHS Ester Reaction by Tris and Glycine
Caption: Tris and glycine quench the NHS ester reaction by reacting with the ester via their primary amine groups.
References
optimizing incubation time and temperature for TAMRA labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for successful TAMRA (tetramethylrhodamine) labeling experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the labeling of proteins and nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for TAMRA NHS ester labeling?
A1: The ideal incubation time and temperature for TAMRA NHS ester labeling can vary depending on the specific biomolecule (protein or nucleic acid) and the desired degree of labeling. However, a common starting point is to incubate the reaction for 1-2 hours at room temperature.[1][2] For proteins that may be sensitive to degradation or aggregation at room temperature, incubation can be performed overnight at 4°C.
Q2: What is the recommended pH for the labeling reaction buffer?
A2: The reaction between TAMRA NHS ester and primary amines is highly pH-dependent. The optimal pH for this reaction is between 8.0 and 9.0, with a pH of 8.3 being commonly recommended.[1][3] This slightly alkaline condition ensures that the primary amine groups on the target biomolecule are deprotonated and available for reaction with the NHS ester. Buffers such as sodium bicarbonate or phosphate buffer are suitable for this purpose.[1] It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the target biomolecule for the TAMRA label.[1]
Q3: How can I prevent the precipitation of my protein during the labeling reaction?
A3: TAMRA is a hydrophobic molecule, which can sometimes lead to the aggregation and precipitation of the labeled protein.[3] To mitigate this, consider the following:
-
Optimize the dye-to-protein molar ratio: Using a large excess of TAMRA can increase the hydrophobicity of the protein and lead to precipitation. Start with a lower molar ratio and optimize as needed.
-
Add organic solvents: In some cases, adding a small amount of a water-miscible organic solvent like DMSO or DMF can help to keep the TAMRA and the labeled protein in solution.[3]
-
Work with appropriate protein concentrations: Very high or very low protein concentrations can sometimes promote aggregation. A recommended concentration range is typically 1-10 mg/mL.[1]
Q4: My labeling efficiency is low. What are the possible causes and solutions?
A4: Low labeling efficiency can be caused by several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 8.0-9.0.[3]
-
Inactive TAMRA NHS ester: NHS esters are sensitive to moisture. Ensure your TAMRA NHS ester is stored properly (desiccated at -20°C and protected from light) and use a freshly prepared solution for each reaction.[1]
-
Presence of competing primary amines: Buffers like Tris or impurities containing primary amines in your biomolecule solution can compete for the dye.[1]
-
Insufficient incubation time or temperature: If you are incubating at a lower temperature (e.g., 4°C), a longer incubation time may be required.
Q5: How does temperature affect TAMRA's fluorescence?
A5: The fluorescence intensity of TAMRA can be sensitive to temperature changes. It is important to maintain consistent temperature conditions when making fluorescence measurements for comparison.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient labeling | Verify the pH of the reaction buffer is between 8.0 and 9.0.[3] Use fresh, high-quality TAMRA NHS ester. Increase the incubation time or temperature. Optimize the dye-to-biomolecule molar ratio. |
| Inactive primary antibody (for indirect detection) | Check the antibody specifications for recommended applications and ensure it is validated for your experimental setup. | |
| Incorrect filter sets on the fluorescence microscope or plate reader | Ensure the excitation and emission filters are appropriate for TAMRA (Excitation max ~555 nm, Emission max ~580 nm).[4] | |
| High Background Fluorescence | Excess, unbound TAMRA dye | Purify the labeled biomolecule thoroughly using gel filtration, dialysis, or other appropriate methods to remove all unbound dye.[1] |
| Non-specific binding of the labeled biomolecule | Include appropriate blocking steps in your experimental protocol. | |
| Precipitation of Labeled Biomolecule | Hydrophobicity of TAMRA leading to aggregation | Reduce the dye-to-biomolecule molar ratio.[3] Consider adding a small amount of an organic solvent (e.g., DMSO) to the reaction.[3] Optimize the protein concentration. |
| Fluorescence Quenching | Over-labeling of the biomolecule | Decrease the dye-to-biomolecule molar ratio to achieve a lower degree of labeling.[3] |
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for TAMRA NHS Ester Labeling
| Biomolecule | Temperature | Incubation Time | Molar Excess of TAMRA | Recommended Buffer |
| Proteins/Antibodies | Room Temperature | 1 - 2 hours | 5-10 fold | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3[1] |
| Proteins/Antibodies | 4°C | Overnight | 5-10 fold | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3 |
| Amino-modified Oligonucleotides | 37°C | 1 hour | Varies | Buffer free of primary amines |
Experimental Protocols
Detailed Protocol for TAMRA NHS Ester Labeling of a Protein (e.g., Antibody)
This protocol provides a general guideline for labeling proteins with TAMRA NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in a buffer free of primary amines, e.g., PBS)
-
TAMRA NHS ester
-
Anhydrous DMSO or DMF
-
Labeling buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3
-
Purification column (e.g., gel filtration column like Sephadex G-25)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.
-
-
Prepare the TAMRA NHS Ester Stock Solution:
-
Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.
-
-
Labeling Reaction:
-
Calculate the required volume of the TAMRA stock solution to achieve a 5-10 molar excess relative to the protein.
-
Slowly add the calculated volume of the TAMRA stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][2] Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Purification:
-
After incubation, purify the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column. Unreacted dye will elute later.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Visualizations
Caption: Workflow for TAMRA NHS ester labeling of proteins.
References
Technical Support Center: Troubleshooting Protein Precipitation During TAMRA Conjugation
Welcome to the technical support center for TAMRA (Tetramethylrhodamine) conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein precipitation during the labeling process.
Troubleshooting Guide: Protein Precipitation
Protein precipitation is a common issue encountered during TAMRA conjugation, largely due to the hydrophobic nature of the TAMRA dye. This guide provides a step-by-step approach to diagnose and resolve this problem.
Problem: Protein precipitates immediately upon addition of TAMRA-NHS ester.
This is often a result of the organic solvent used to dissolve the TAMRA dye or a high local concentration of the dye, causing the protein to denature and aggregate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate protein precipitation.
Solutions:
-
Reduce Organic Solvent Concentration: While TAMRA-NHS ester has low solubility in water and is often dissolved in solvents like DMSO or DMF, high concentrations of these solvents can denature proteins.[1][2][3][4][5] Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[4]
-
Slow Addition of Dye: Add the dissolved TAMRA-NHS ester to the protein solution dropwise while gently stirring. This prevents localized high concentrations of the dye and solvent.
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6] If your protein is precipitating, try reducing the concentration.
-
Pre-cool the Protein Solution: Performing the initial addition of the dye at 4°C can help to stabilize the protein.
Problem: Precipitate forms during the conjugation reaction or during purification.
Precipitation that occurs over time can be due to suboptimal buffer conditions, an inappropriate dye-to-protein ratio leading to over-labeling, or instability of the conjugate itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed protein precipitation.
Solutions:
-
Optimize Buffer Conditions:
-
pH: The reaction between NHS esters and primary amines is most efficient at a pH of 8.0-9.0.[7] However, the stability of your specific protein at this pH should be confirmed. Some proteins may be more stable at a slightly lower pH (e.g., 7.5).
-
Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your protein for reaction with the TAMRA-NHS ester.[8] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.[7][8]
-
-
Adjust Dye-to-Protein Molar Ratio: Over-labeling can significantly increase the hydrophobicity of the protein, leading to aggregation.[7] The optimal dye-to-protein ratio is a balance between achieving a sufficient degree of labeling (DOL) and maintaining protein solubility. It is recommended to perform a titration to find the optimal ratio for your protein.
-
Include Solubility Enhancers: In some cases, the addition of solubility-enhancing excipients to the buffer can prevent precipitation. These can include arginine, non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations, or glycerol.
-
Purification Strategy: The method used to remove unconjugated dye can also impact protein stability. Gentle methods such as dialysis or size-exclusion chromatography are generally preferred over precipitation-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during TAMRA conjugation?
The most common causes are:
-
Hydrophobicity of TAMRA: TAMRA is a hydrophobic molecule, and its covalent attachment to a protein increases the overall hydrophobicity, which can lead to aggregation and precipitation.[7]
-
Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the TAMRA-NHS ester can denature the protein if the final concentration is too high.[1][2][3][4][5]
-
Suboptimal Buffer Conditions: An inappropriate pH or the presence of interfering substances in the buffer can affect protein stability and the efficiency of the conjugation reaction.[7][8]
-
Over-labeling: A high degree of labeling can drastically alter the physicochemical properties of the protein, promoting aggregation.[7]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[6]
Q2: How do I choose the optimal buffer for my TAMRA conjugation reaction?
The ideal buffer should meet the following criteria:
-
pH: The pH should be in the range of 8.0-9.0 for efficient reaction of the NHS ester with primary amines.[7] However, you should verify the stability of your protein in this pH range.
-
Composition: The buffer must be free of primary amines.[8] Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.
-
Additives: Consider including additives that are known to stabilize your protein, such as glycerol or low concentrations of non-ionic detergents, but ensure they do not interfere with the conjugation reaction.
Q3: What is the recommended dye-to-protein molar ratio?
The optimal dye-to-protein molar ratio is highly dependent on the specific protein and the desired degree of labeling. A good starting point is a molar ratio between 5:1 and 20:1 (dye:protein).[8] It is highly recommended to perform a titration experiment to determine the ratio that provides sufficient labeling without causing precipitation.
Table 1: Recommended Starting Molar Ratios of TAMRA-NHS Ester to Protein
| Protein Type | Recommended Starting Molar Ratio (Dye:Protein) |
| Antibodies (e.g., IgG) | 10:1 to 20:1 |
| Other Proteins | 5:1 to 15:1 |
| Peptides | 1.5:1 to 5:1 |
Note: These are starting recommendations and may require optimization.
Q4: What is the maximum concentration of DMSO or DMF that I can use?
It is crucial to keep the final concentration of the organic solvent as low as possible. While some proteins can tolerate higher concentrations, a general guideline is to keep the final concentration of DMSO or DMF below 10% (v/v).[4] Some studies have shown that DMSO concentrations above 4% (v/v) can destabilize certain proteins.[1][2][4]
Table 2: General Guidelines for Final Organic Solvent Concentration
| Organic Solvent | Recommended Maximum Final Concentration (v/v) |
| DMSO | < 10% |
| DMF | < 10% |
Q5: What is the general protocol for TAMRA conjugation to a protein?
Below is a general protocol that can be adapted for specific proteins.
Experimental Protocol: General TAMRA-NHS Ester Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer.
-
-
TAMRA-NHS Ester Preparation:
-
Dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the TAMRA-NHS ester solution to the protein solution while gently stirring. The amount to add will depend on the desired dye-to-protein molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Some protocols may suggest incubation at 4°C for longer periods for sensitive proteins.
-
-
Purification:
-
Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate storage buffer.
-
TAMRA Conjugation Reaction:
Caption: Chemical reaction of TAMRA-NHS ester with a primary amine on a protein.
Q6: How should I store my TAMRA-conjugated protein?
Store the purified TAMRA-protein conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The storage buffer should be optimized for the stability of your specific protein. It is also advisable to protect the conjugate from light to prevent photobleaching. For proteins prone to aggregation at low concentrations, adding a carrier protein like BSA (Bovine Serum Albumin) at 0.1% can improve stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beware of proteins in DMSO - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. lifetein.com [lifetein.com]
- 8. youdobio.com [youdobio.com]
hydrolysis rate of 6-TAMRA-NHS ester in aqueous solutions
Technical Support Center: 6-TAMRA-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-TAMRA-NHS ester for labeling primary amines in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Hydrolysis of 6-TAMRA-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Prepare fresh solutions of the NHS ester immediately before use. - Use anhydrous solvents like DMSO or DMF to dissolve the ester before adding it to the aqueous reaction buffer.[1][2] - Ensure the reaction buffer pH is optimal (typically 8.3-8.5).[1][2] |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester. | - Use amine-free buffers such as phosphate or bicarbonate buffers.[1] | |
| Low concentration of the target molecule: A low concentration of the primary amine-containing molecule can lead to a higher proportion of NHS ester hydrolysis.[] | - Increase the concentration of the target molecule if possible. A typical concentration is 1-10 mg/mL.[1] | |
| Inconsistent Labeling Results | pH fluctuation: The pH of the reaction mixture can decrease over time due to the release of N-hydroxysuccinimide upon hydrolysis. | - Use a more concentrated buffer to maintain a stable pH throughout the reaction.[1][2] - Monitor the pH of the reaction, especially for large-scale labeling.[2] |
| Variable quality of solvents: DMF can degrade to form dimethylamine, which can react with the NHS ester.[1] | - Use high-quality, amine-free DMF.[1] | |
| Background Fluorescence | Excess, unreacted 6-TAMRA-NHS ester: The unreacted, hydrolyzed dye can contribute to background signal. | - Purify the labeled conjugate after the reaction using methods like gel filtration or chromatography to remove excess dye.[1][2] |
| Non-specific binding of the dye: The dye may non-specifically adsorb to other molecules or surfaces. | - Include appropriate washing steps in your experimental protocol. - Consider using a blocking agent if applicable to your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with 6-TAMRA-NHS ester?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][2] At this pH, the primary amines are deprotonated and more nucleophilic, while the rate of hydrolysis of the NHS ester is still manageable.
Q2: How quickly does 6-TAMRA-NHS ester hydrolyze in aqueous solution?
Q3: Can I store 6-TAMRA-NHS ester in solution?
It is highly recommended to prepare solutions of 6-TAMRA-NHS ester fresh for each use. If you need to store it for a short period, dissolve it in an anhydrous solvent like DMSO or DMF and store at -20°C.[2][6] However, be aware that the stability in solution, even in anhydrous solvents, is limited.[6]
Q4: What are the best buffers to use for the labeling reaction?
Amine-free buffers are essential to avoid competing reactions. 0.1 M sodium bicarbonate or phosphate buffers at a pH of 8.3-8.5 are commonly recommended.[1] Avoid buffers containing primary amines, such as Tris.[1]
Q5: How can I remove the unreacted 6-TAMRA-NHS ester after the labeling reaction?
Purification of the labeled conjugate is crucial to remove unreacted dye and byproducts. Common methods include gel filtration, dialysis, and chromatography.[1][2] The choice of method will depend on the properties of your target molecule.
Hydrolysis Rate of NHS Esters in Aqueous Solutions
The following table summarizes the half-life of NHS esters at various pH values and temperatures. This data is for N-hydroxysuccinimide esters in general and porphyrin-NHS esters, which can be used as an approximation for the behavior of 6-TAMRA-NHS ester.
| pH | Temperature (°C) | Half-life | Reference Compound |
| 7.0 | 0 | 4 - 5 hours | General NHS Ester[4] |
| 8.0 | Room Temperature | 210 minutes | Porphyrin-NHS Ester[7][8] |
| 8.5 | Room Temperature | 180 minutes | Porphyrin-NHS Ester[7][8] |
| 8.6 | 4 | 10 minutes | General NHS Ester[4] |
| 9.0 | Room Temperature | 125 minutes | Porphyrin-NHS Ester[7][8] |
Experimental Protocol: Labeling a Protein with 6-TAMRA-NHS Ester
This protocol provides a general guideline for labeling a protein with 6-TAMRA-NHS ester. Optimization may be required for specific proteins and applications.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
6-TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the 6-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
2. Labeling Reaction:
-
Calculate the required amount of 6-TAMRA-NHS ester. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.
-
Add the calculated volume of the 6-TAMRA-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification of the Labeled Protein:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the storage buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the colored, labeled protein.
-
(Optional) Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for 6-TAMRA) to determine the degree of labeling.
4. Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
Visualizations
Caption: Competing reactions of 6-TAMRA-NHS ester in an aqueous solution.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
how to avoid non-specific binding of TAMRA-labeled antibodies
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent non-specific binding of your TAMRA-labeled antibodies and achieve high-quality, specific staining in your experiments.
Frequently Asked Questions (FAQs)
What are the primary causes of non-specific binding of TAMRA-labeled antibodies?
Non-specific binding of TAMRA-labeled antibodies can stem from several factors, leading to high background signal and potentially obscuring your target's true localization. The main culprits include:
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the sample before antibody incubation is a common cause of high background.
-
Suboptimal Antibody Concentration: Using an antibody concentration that is too high can lead to binding to low-affinity sites, resulting in non-specific signal.[1][2][3]
-
Hydrophobic and Ionic Interactions: Both the antibody and the TAMRA dye can engage in non-specific hydrophobic or ionic interactions with cellular components.
-
Fc Receptor Binding: Immune cells such as macrophages, neutrophils, and B-cells express Fc receptors on their surface, which can bind to the Fc region of antibodies, causing non-specific staining.[4][5]
-
Cross-Reactivity: The antibody may recognize and bind to epitopes on proteins other than the intended target.[2][3]
What are the initial steps to troubleshoot high background fluorescence?
If you are experiencing high background fluorescence, start with these fundamental troubleshooting steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the lowest antibody concentration that still provides a strong, specific signal.
-
Review Blocking Protocol: Ensure your blocking step is adequate. Consider increasing the incubation time or trying a different blocking agent.
-
Check Wash Steps: Insufficient washing can leave unbound antibodies behind, contributing to background noise. Increase the number and/or duration of your wash steps.[6]
-
Include Proper Controls: Always include a negative control (e.g., cells incubated with a TAMRA-labeled isotype control antibody or without the primary antibody) to assess the level of non-specific binding.[2][7]
How do I select the appropriate blocking buffer?
The choice of blocking buffer is crucial for minimizing non-specific binding. The ideal blocking agent will occupy all non-specific binding sites without interfering with the specific antibody-antigen interaction.
-
Serum: Using normal serum from the species in which the secondary antibody was raised is a common and effective strategy.[8][9] For directly labeled primary antibodies like a TAMRA-conjugate, serum from the host species of the primary antibody can be used.
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent, typically at concentrations of 1-5%.[10]
-
Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce non-specific binding and can be a good option if standard blockers are ineffective.[11]
What is the optimal concentration for my TAMRA-labeled antibody?
The optimal concentration for a TAMRA-labeled antibody is the one that provides the best signal-to-noise ratio. This is determined through a process called titration. An antibody concentration that is too high is a frequent cause of non-specific binding and high background.[1][3] Conversely, a concentration that is too low will result in a weak or undetectable signal. It is essential to perform a titration experiment for each new antibody and experimental setup.
Can the TAMRA dye itself contribute to non-specific binding?
Yes, the TAMRA dye, being a hydrophobic molecule, can contribute to non-specific binding through hydrophobic interactions with cellular components.[12] This is why optimizing blocking and washing steps is particularly important when working with fluorescently labeled antibodies. Adding a small amount of a non-ionic detergent, such as Tween 20, to your wash buffers can help to reduce these hydrophobic interactions.
Troubleshooting Guides
Problem: High background fluorescence across the entire sample.
This is a common issue that can often be resolved by optimizing your experimental protocol.
Possible Cause 1: Inadequate Blocking
If non-specific sites are not sufficiently blocked, the TAMRA-labeled antibody can bind indiscriminately.
Solution: Optimize your blocking step.
-
Increase Incubation Time: Extend the blocking incubation time to ensure complete saturation of non-specific sites.
-
Change Blocking Agent: If you are using BSA, consider trying normal serum or a commercial blocking buffer.
Blocking Agents Comparison
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | 30-60 minutes | A good general-purpose blocking agent.[10] |
| Normal Serum | 5-10% in PBS/TBS | 30-60 minutes | Use serum from the same species as the secondary antibody host, if applicable. For direct conjugates, host species serum is a good choice.[8] |
| Fish Skin Gelatin | 0.1-0.5% in PBS/TBS | 30-60 minutes | Can be effective in reducing certain types of background. |
| Commercial Blockers | Varies by manufacturer | Varies by manufacturer | Formulated to be highly effective and may be a good option for difficult samples.[11] |
Protocol: Standard Blocking Procedure
-
After fixation and permeabilization, wash the sample twice with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Prepare your chosen blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS).
-
Incubate the sample in the blocking buffer for at least 1 hour at room temperature in a humidity chamber.
-
Proceed with the primary antibody incubation without washing off the blocking solution.
Possible Cause 2: Suboptimal Antibody Concentration
An excess of antibody is a primary cause of non-specific binding.
Solution: Perform an antibody titration.
Protocol: Antibody Titration
-
Prepare a series of dilutions of your TAMRA-labeled antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). It is generally advisable to use antibody concentrations of at least 1 mg/ml for optimal labeling.[13]
-
Stain your samples with each dilution, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Include a "no primary antibody" control to assess background.
-
Image all samples using the same microscope settings.
-
Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.
Possible Cause 3: Hydrophobic or Ionic Interactions
Solution: Modify your wash buffers.
-
Add Detergent: Including a non-ionic detergent like Tween 20 (at 0.05% to 0.1%) in your wash buffer can help disrupt weak, non-specific hydrophobic interactions.[14]
-
Increase Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) in your wash buffer can help to reduce non-specific ionic interactions.[15][16]
Wash Buffer Additives
| Additive | Recommended Concentration | Purpose |
| Tween 20 | 0.05% - 0.1% | Reduces hydrophobic interactions.[14] |
| Triton X-100 | 0.1% - 0.5% | A stronger detergent for permeabilization and washing, but use with caution as it can affect cell morphology.[17] |
| NaCl | 150 mM - 500 mM | Reduces ionic interactions.[15][16] |
Problem: Non-specific binding to certain cell types (e.g., immune cells).
Possible Cause: Fc Receptor Binding
Many immune cells express Fc receptors that can bind the Fc portion of antibodies, leading to false-positive signals.
Solution: Use an Fc receptor blocking reagent.
Protocol: Fc Receptor Blocking
-
Prior to your primary antibody incubation step, incubate your cells with an Fc blocking reagent for 10-15 minutes at room temperature.
-
These reagents contain immunoglobulins that will bind to and saturate the Fc receptors on the cells, preventing your TAMRA-labeled antibody from binding non-specifically.
-
Proceed with your staining protocol without washing out the Fc block.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. everestbiotech.com [everestbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. cytometry.org [cytometry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. insights.oni.bio [insights.oni.bio]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. lifetein.com [lifetein.com]
- 13. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 14. youtube.com [youtube.com]
- 15. Impact of salt concentration in mobile phase on antibody retention in Protein A, Protein L and KappaSelect affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in TAMRA fluorescence imaging
Welcome to the Technical Support Center for TAMRA Fluorescence Imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for TAMRA?
A1: Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorophore. For optimal performance, you should use filter sets and laser lines that align with its spectral profile. While the exact peaks can vary slightly based on conjugation and local environment, the typical ranges are:
It is crucial to match your microscope's laser lines and filters to these values to maximize signal collection and minimize background.[4][5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Recommended Filter Set |
| 5-TAMRA | 550[2] | 575[2] | 561 | Excitation: 525-555 nm, Dichroic: ~560 nm, Emission: >570 nm[6] |
| 6-TAMRA | ~555[3] | ~580[3] | 561 | Excitation: 530-560 nm, Dichroic: ~565 nm, Emission: >575 nm |
Q2: Why is my TAMRA signal so dim?
A2: A weak or non-existent signal is a common issue that can stem from several factors:
-
Suboptimal Reagent Concentration: The concentration of your TAMRA-labeled probe (e.g., antibody, oligonucleotide) may be too low.[7]
-
Inaccessible Target: For intracellular targets, insufficient cell permeabilization can prevent the probe from reaching its binding site.[7]
-
Photobleaching: TAMRA, like many organic dyes, can be susceptible to photobleaching (light-induced signal degradation), especially with long exposure times or high laser power.[7][8]
-
pH Sensitivity: TAMRA's fluorescence is pH-dependent and performs best in neutral to slightly acidic conditions. Highly alkaline environments (pH > 8.0) can reduce its quantum yield.[3]
-
Quenching: The fluorescence may be quenched due to the probe's local environment or high labeling density (self-quenching).[9]
Q3: What is causing the high background in my images?
A3: High background noise obscures your specific signal and is a primary cause of poor SNR. Common sources include:
-
Autofluorescence: Biological specimens often contain endogenous molecules (e.g., NADH, collagen, flavins) that fluoresce naturally, particularly in the blue and green spectra.[7][10] Tissues like the lung are known to have high autofluorescence.[11]
-
Non-specific Binding: The TAMRA-labeled probe may be binding to off-target sites. This can be caused by improper blocking or using too high a probe concentration.[7]
-
Suboptimal Filters: Using incorrect or poor-quality filters can lead to "bleed-through," where excitation light is detected by the emission channel or fluorescence from other fluorophores in multiplex experiments is captured.[12]
-
Media Components: Certain components in imaging media, like Phenol Red, are fluorescent and can contribute significantly to background noise.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues that degrade the signal-to-noise ratio.
Issue 1: Low or No Signal Intensity
If your specific signal is weak, follow these steps to identify and solve the problem.
Logical Flow for Diagnosing Low Signal ```dot
Caption: Key factors that influence the final signal-to-noise ratio.
Troubleshooting Strategies for High Background
| Strategy | Problem Addressed | Expected Outcome |
| Use an Autofluorescence Quencher | Endogenous autofluorescence from tissue or cells. [7] | Significant reduction in background, especially in the green and yellow channels. Improved visibility of the specific TAMRA signal. |
| Optimize Blocking Step | Non-specific binding of the probe to cellular components. | Lower background signal across the entire sample. |
| Titrate Probe Concentration | Excess probe binding non-specifically. [7] | Reduced background with minimal impact on specific signal, improving SNR. |
| Use Phenol Red-Free Media | Fluorescent components in the imaging media. [13] | A cleaner, darker background, especially in live-cell imaging. |
| Confirm Filter Set Compatibility | Spectral bleed-through from excitation light or other channels. [6] | Elimination of false signals and reduction of uniform background glow. |
Experimental Protocol: Reducing Autofluorescence
This protocol provides a general workflow for applying a commercial autofluorescence quenching agent. Always consult the manufacturer's specific instructions.
-
Complete Staining: Perform your entire immunofluorescence protocol, including labeling with your TAMRA conjugate and any nuclear counterstains.
-
Final Wash: Complete the final wash steps as required by your staining protocol.
-
Incubation with Quencher:
-
Apply the autofluorescence quenching solution to the sample, ensuring complete coverage.
-
Incubate for the time recommended by the manufacturer (typically 5-10 minutes at room temperature).
-
-
Rinse: Gently rinse the sample with PBS or an appropriate buffer to remove excess quenching reagent. Do not perform extensive washes, as this may reduce the quenching effect.
-
Mounting: Immediately mount the coverslip using an anti-fade mounting medium. Using an anti-fade medium is critical to also protect your specific TAMRA signal from photobleaching. [7]6. Imaging: Proceed to image the sample. Compare the background levels to an unquenched control sample to verify the effectiveness.
Issue 3: Signal Fades Rapidly (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. TAMRA can be susceptible to this, leading to signal loss during image acquisition. [8]
Workflow for Mitigating Photobleaching
Caption: A systematic approach to reducing photobleaching of TAMRA.
Quantitative Impact of Anti-fade Reagents
The use of a commercial anti-fade mounting medium is one of the most effective ways to combat photobleaching. While the exact improvement varies, these reagents can significantly extend the imaging time available before the signal drops to unusable levels.
| Condition | Relative Time to 50% Signal Loss | Key Consideration |
| No Anti-fade (in PBS) | 1x (Baseline) | Signal loss is rapid and severe, often within seconds of continuous exposure. |
| With Anti-fade Mounting Medium | 5x - 20x+ | Significantly prolongs fluorescent signal, allowing for longer exposures, z-stack acquisition, and time-lapse imaging. |
Note: Data is illustrative and represents typical improvements. Actual performance depends on the specific reagent, sample type, and imaging conditions.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. lifetein.com [lifetein.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. HPF1335 Fluorescence Optical Filter Set [newport.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
effect of protein concentration on 6-TAMRA labeling efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of protein concentration on the efficiency of 6-TAMRA labeling.
Frequently Asked Questions (FAQs)
Q1: How does protein concentration fundamentally affect 6-TAMRA labeling efficiency?
A1: Protein concentration is a critical parameter in labeling reactions. Higher protein concentrations can increase the reaction rate and lead to a higher degree of labeling (DOL). This is due to the increased probability of collision between protein molecules and the reactive 6-TAMRA dye. Conversely, very low protein concentrations may result in lower labeling efficiency.[1]
Q2: What is the recommended range for protein concentration when using 6-TAMRA?
A2: The optimal concentration can vary depending on the specific protein and buffer system. However, a general starting point is a protein concentration of 1-10 mg/mL.[2][3] For initial experiments, starting with 1 mg/mL is often recommended.[1] Concentrations as low as 0.1 mg/mL may be feasible, but could result in lower labeling efficiency.[1]
Q3: Can a protein concentration that is too high be detrimental to the labeling reaction?
A3: While higher concentrations often improve labeling, excessively high concentrations can sometimes lead to protein aggregation, especially since TAMRA is a hydrophobic dye.[4] This can reduce the accessibility of reactive sites and complicate purification. It is crucial to ensure your protein remains soluble and stable at the chosen concentration throughout the reaction.
Q4: What is the typical reaction buffer for 6-TAMRA labeling?
A4: The most common reaction buffers are amine-free buffers at a slightly alkaline pH of 7.2-9.0.[2][4] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are frequently used.[1][4] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the TAMRA NHS ester.[2][3]
Q5: How is the Degree of Labeling (DOL) calculated?
A5: The DOL, or the number of dye molecules per protein molecule, is determined spectrophotometrically. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for 6-TAMRA (~555 nm).[3] A correction factor is required because the dye also absorbs at 280 nm.[5]
Troubleshooting Guide
Issue 1: Low Degree of Labeling (DOL)
| Possible Cause | Troubleshooting Step |
| Protein concentration is too low. | Increase the protein concentration for the labeling reaction. Concentrations of 1 mg/mL or higher generally yield better results than lower concentrations like 0.1 mg/mL.[1] |
| Incorrect buffer composition. | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and is within the optimal pH range of 7.2-9.0 for NHS ester reactions.[4][6] |
| Suboptimal dye-to-protein molar ratio. | For a new protein, it's best to test a range of molar coupling ratios, starting from 10:1 to 40:1 (dye:protein).[1] |
| Degraded or hydrolyzed reactive dye. | Prepare the reactive dye solution immediately before use. Extended storage, especially in solution, can reduce its activity.[2] |
| Insufficient reaction time. | Most protocols recommend reacting for 1-2 hours at room temperature.[1] If labeling is still low, you can cautiously extend the time, monitoring for protein precipitation. |
Issue 2: Protein Precipitation or Aggregation During/After Labeling
| Possible Cause | Troubleshooting Step |
| High hydrophobicity of TAMRA dye. | The hydrophobic nature of TAMRA can cause aggregation, particularly with excessive labeling.[4] |
| Protein concentration is too high. | While beneficial for labeling efficiency, a very high concentration might exceed the protein's solubility limit, especially after modification with a hydrophobic dye. Try reducing the concentration slightly. |
| Excessive labeling (high DOL). | A high degree of labeling can alter the protein's properties and lead to aggregation.[4] Reduce the dye-to-protein molar ratio in the reaction. |
| Suboptimal buffer conditions. | Ensure the pH and ionic strength of the buffer are optimal for your specific protein's stability. |
Issue 3: Inconsistent Labeling Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in initial protein concentration. | Accurately determine the protein concentration before each labeling reaction. Do not rely on estimates. |
| Freshness of reactive dye solution. | Always prepare the dye solution fresh for each conjugation reaction to ensure consistent reactivity.[2] |
| Incomplete removal of unbound dye. | Ensure thorough purification after labeling using methods like dialysis or gel filtration to remove all free dye, which can interfere with DOL calculations.[5] |
Quantitative Data
The following table demonstrates the effect of protein concentration on the molar incorporation of a fluorescent label. While this specific data is for fluorescein and biotin, it illustrates a general principle that is also applicable to 6-TAMRA labeling.
Table 1: Effect of Protein Concentration on Labeling Efficiency of Murine IgG [1]
| Initial Protein Concentration | Molar Incorporation (Fluorescein) | Molar Incorporation (Biotin) |
| 1.0 mg/mL | 5.0 | 5.0 |
| 0.5 mg/mL | 4.2 | 4.2 |
| 0.25 mg/mL | 3.6 | 2.6 |
| 0.1 mg/mL | 2.7 | 1.6 |
Reaction Conditions: Murine IgG reacted with label for 2 hours at pH 7.0 with a molar coupling ratio of 20:1.
Experimental Protocols
Standard 6-TAMRA Labeling Protocol using NHS Ester Chemistry
This protocol is a general guideline for labeling proteins with 6-TAMRA succinimidyl ester (SE).
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 7.2-8.5) to a final concentration between 1-10 mg/mL.[2][3]
-
If the protein is in an incompatible buffer like Tris, it must be dialyzed against the reaction buffer before proceeding.[3]
2. Preparation of 6-TAMRA SE Stock Solution:
-
Immediately before use, dissolve the 6-TAMRA SE powder in anhydrous DMSO to a concentration of 10 mg/mL or ~1 mM.[2][7] Vortex to ensure it is fully dissolved.
3. Labeling Reaction:
-
Calculate the required volume of 6-TAMRA solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).[2]
-
Add the calculated volume of 6-TAMRA solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS).[1][5] This step is crucial for accurate characterization.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and ~555 nm (Amax).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (Where CF is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein).
-
Calculate the DOL: DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M)) (Where ε_dye is the molar extinction coefficient of 6-TAMRA at its Amax).
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: 6-TAMRA vs. Alexa Fluor 555 for Protein Labeling
For researchers engaged in protein analysis, the selection of a fluorescent label is a critical decision that directly impacts experimental outcomes. Tetramethylrhodamine (TAMRA) and Alexa Fluor dyes are two of the most common families of fluorophores used for this purpose. This guide provides an in-depth, data-supported comparison between 6-TAMRA, a widely used rhodamine dye, and Alexa Fluor 555, a modern, high-performance alternative, to assist researchers in making an informed choice for their protein labeling needs.
Spectroscopic and Performance Properties
The ideal fluorescent probe should be bright, photostable, and have a high quantum yield. Brightness is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Alexa Fluor 555 demonstrates superior performance in these key areas compared to 6-TAMRA.
Alexa Fluor 555 is significantly more photostable than 6-TAMRA, allowing for longer exposure times and more robust image acquisition in fluorescence microscopy.[1] Furthermore, protein conjugates of Alexa Fluor 555 are often brighter than those of TAMRA.[1][2] While both dyes have similar excitation and emission spectra, allowing them to be used with common filter sets designed for rhodamine dyes, the enhanced performance of Alexa Fluor 555 often justifies its selection for demanding applications.[1]
Table 1: Comparison of Spectroscopic Properties
| Property | 6-TAMRA | Alexa Fluor 555 |
| Excitation Max (nm) | ~550[3] | ~555 |
| Emission Max (nm) | ~575[3] | ~565[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | ~150,000 |
| Quantum Yield | ~0.1 | ~0.1 |
| Relative Brightness | Lower | Higher |
| Photostability | Moderate | High[1][5] |
| pH Sensitivity | Moderate | Low (pH 4-10)[1] |
Protein Labeling Chemistries
The covalent attachment of a fluorophore to a protein is most commonly achieved by targeting primary amines or free thiols. Both 6-TAMRA and Alexa Fluor 555 are commercially available with reactive groups designed for these specific targets.
-
Amine-Reactive Labeling : N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive groups.[6][7][8] They react with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable amide bond.[8][9][10] This reaction is pH-dependent and is typically carried out in a buffer with a pH of 8.3-8.5.[6][11]
-
Thiol-Reactive Labeling : Maleimides are the preferred functional group for targeting thiol (sulfhydryl) groups found in cysteine residues.[12][13][14] This reaction, which forms a stable thioether linkage, is highly specific and proceeds efficiently at a neutral pH (7.0-7.5).[12][14][15]
The choice between these chemistries depends on the protein of interest. Lysine residues are generally abundant and surface-exposed, making NHS ester labeling straightforward.[6] However, if modifying lysines affects protein function, or if a more site-specific labeling is desired, targeting native or engineered cysteines with a maleimide dye is an excellent alternative.[14]
Experimental Protocols
Below are generalized protocols for labeling proteins using amine-reactive NHS esters and thiol-reactive maleimides. Optimization is often necessary for specific proteins and applications.
Protocol 1: Amine-Reactive Labeling with NHS Ester Dyes
1. Preparation of Protein:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.3.[9][11] The protein solution should be concentrated (2-10 mg/mL) and free of stabilizers like Tris or BSA, which contain primary amines.[9][16]
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
2. Preparation of Dye Stock Solution:
-
Allow the vial of NHS ester dye to warm to room temperature before opening.
-
Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mg/mL or 10 mM stock solution.[4][10][17] This solution should be prepared fresh, as NHS esters are susceptible to hydrolysis.[4][16]
3. Conjugation Reaction:
-
Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4][17]
4. Purification of Labeled Protein:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration desalting column (e.g., Sephadex G-25) or extensive dialysis.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol 2: Thiol-Reactive Labeling with Maleimide Dyes
1. Preparation of Protein:
-
Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[12][14] The buffer should be degassed to prevent oxidation of thiols.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes.[12][14] Avoid DTT or β-mercaptoethanol as they must be removed before adding the maleimide dye.
2. Preparation of Dye Stock Solution:
-
Allow the vial of maleimide dye to warm to room temperature.
-
Dissolve the dye in anhydrous DMF or DMSO to create a 10 mM stock solution.[12] This solution should be used promptly.
3. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide dye stock solution to the protein solution.[12][18]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12][13] Performing the reaction under an inert gas (nitrogen or argon) can prevent re-oxidation of thiols.[14]
4. Purification and Characterization:
-
Purify the labeled protein and determine the DOL as described in steps 4 and 5 of the amine-reactive protocol.
Conclusion: Making the Right Choice
The selection between 6-TAMRA and Alexa Fluor 555 depends on the specific demands of the experiment.
-
Choose 6-TAMRA for routine applications where cost is a primary concern and the highest level of photostability and brightness is not essential. It remains a viable and effective fluorophore for many standard labeling procedures.
-
Choose Alexa Fluor 555 for performance-critical applications, such as super-resolution microscopy, single-molecule studies, or when analyzing low-abundance proteins. Its superior brightness and photostability provide a better signal-to-noise ratio, leading to higher quality data and more reliable quantification.[1][2]
By considering the photophysical properties of the dyes and the nature of the protein target, researchers can confidently select the optimal fluorophore and labeling strategy to achieve high-quality, reproducible results.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. Synthesis of Alexa Fluor 555 derivatives for fluorescence imaging | Poster Board #727 - American Chemical Society [acs.digitellinc.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. fluidic.com [fluidic.com]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 15. bachem.com [bachem.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Researcher's Guide to Managing Spectral Overlap with 6-TAMRA and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding and mitigating spectral overlap is critical for generating accurate and reliable data. This guide provides a comprehensive comparison of the spectral properties of 6-Carboxytetramethylrhodamine (6-TAMRA) with other widely used fluorophores, offering insights into potential spectral crosstalk and strategies for its management.
This guide will delve into the spectral characteristics of common fluorophores, quantify their potential for spectral overlap with 6-TAMRA, and provide detailed experimental protocols for spectral unmixing in microscopy and compensation in flow cytometry.
Understanding Spectral Overlap
Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore extends into the detection range of another. This phenomenon can lead to false-positive signals and inaccurate quantification in multiplex assays. The degree of spectral overlap depends on the specific combination of fluorophores used, their relative abundance, and the filter sets or detection channels employed in the imaging system. Careful selection of fluorophores and the application of corrective post-acquisition analyses are key to minimizing the impact of spectral crosstalk.
Spectral Properties of 6-TAMRA and Common Fluorophores
6-TAMRA is a bright, orange-red fluorescent dye widely used for labeling peptides, proteins, and nucleic acids. Its spectral properties, along with those of other common fluorophores, are summarized in the table below. Understanding these properties is the first step in designing multiplex experiments that minimize spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| 6-TAMRA | ~552 | ~575 | ~92,000 | ~0.1 |
| FITC | ~494 | ~520 | ~75,000 | ~0.92 |
| TRITC | ~557 | ~576 | ~85,000 | ~0.28 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 |
Spectral Overlap with 6-TAMRA
The primary concern when using 6-TAMRA in multiplex assays is its potential for spectral bleed-through into channels used for detecting red and far-red fluorophores, and vice-versa. The broad emission tail of fluorophores with shorter emission wavelengths (like FITC and Alexa Fluor 488) can also contribute to background in the 6-TAMRA channel.
Förster Resonance Energy Transfer (FRET)
Spectral overlap is a critical factor in Förster Resonance Energy Transfer (FRET), a phenomenon where an excited donor fluorophore transfers energy to a nearby acceptor molecule. The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra. 6-TAMRA can act as either a donor or an acceptor in FRET pairs.
A commonly used FRET pair is Fluorescein (or FITC) as the donor and 6-TAMRA as the acceptor.[1] The emission of Fluorescein significantly overlaps with the excitation of 6-TAMRA, making them an effective pairing for studying molecular interactions.
dot
Caption: Conceptual diagram of Förster Resonance Energy Transfer (FRET).
Experimental Protocols for Managing Spectral Overlap
Accurate quantification in the presence of spectral overlap requires corrective procedures. Below are detailed protocols for two common techniques: spectral unmixing in fluorescence microscopy and compensation in flow cytometry.
Spectral Unmixing in Fluorescence Microscopy using ImageJ/Fiji
Spectral unmixing is a computational method used to separate the contributions of multiple fluorophores to the overall measured signal in each pixel of an image. This is particularly useful when significant spectral overlap exists.
Experimental Workflow:
-
Acquire Reference Spectra:
-
Prepare single-labeled control samples for each fluorophore used in your experiment (e.g., one sample with only 6-TAMRA, one with only Cy5, etc.).
-
Using a confocal microscope with a spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) for each single-labeled sample. This will generate the "fingerprint" or reference spectrum for each dye.
-
-
Acquire Image of Multiplex Sample:
-
Image your co-labeled sample using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing in ImageJ/Fiji:
-
Install the "Spectral Unmixing" plugin for ImageJ/Fiji if it is not already present.
-
Open the lambda stack of your multiplexed sample.
-
Open the reference spectra for each of your fluorophores.
-
Run the spectral unmixing plugin, providing the multiplexed image stack and the individual reference spectra as input.
-
The plugin will generate a set of new images, each representing the isolated signal from a single fluorophore.
-
dot
Caption: Workflow for spectral unmixing in fluorescence microscopy.
Compensation for Flow Cytometry
In flow cytometry, compensation is a mathematical correction to remove the signal of a given fluorophore from all detectors except its primary one.
Experimental Protocol:
-
Prepare Single-Stained Compensation Controls:
-
For each fluorophore in your panel, prepare a separate sample of cells (or compensation beads) stained with only that single fluorophore.
-
It is crucial that the single-stained controls are at least as bright as the corresponding signal in your fully stained samples.
-
-
Set Voltages and Gains:
-
Run an unstained sample to set the forward scatter (FSC) and side scatter (SSC) parameters to appropriately visualize your cell population of interest.
-
Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is on scale and the positive population from your brightest single-stained control is also on scale.
-
-
Calculate the Compensation Matrix:
-
Using your flow cytometry software's compensation setup module, acquire data from each of your single-stained controls.
-
The software will measure the amount of signal from each fluorophore that "spills over" into the other detectors.
-
Based on these measurements, the software calculates a compensation matrix that will be applied to your experimental samples.
-
-
Apply Compensation and Acquire Data:
-
Apply the calculated compensation matrix to your fully stained experimental samples.
-
Acquire your data. The compensated data will show the true fluorescence of each marker, corrected for spectral overlap.
-
dot
Caption: Step-by-step process for flow cytometry compensation.
By carefully considering the spectral properties of fluorophores and implementing appropriate experimental and analytical strategies, researchers can successfully manage spectral overlap and obtain high-quality, reliable data from their multiplex fluorescence experiments involving 6-TAMRA and other common dyes.
References
Navigating the Red Spectrum: A Guide to TAMRA Alternatives for Peptide Labeling
In the intricate world of peptide research, the precise visualization and tracking of these biomolecules are paramount. For decades, Tetramethylrhodamine (TAMRA) has been a workhorse for red fluorescent labeling, enabling significant advancements in areas like fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays. However, the expanding demands of modern research for brighter, more photostable, and versatile fluorophores have spurred the development of a new generation of red fluorescent dyes. This guide provides a comprehensive comparison of prominent alternatives to TAMRA, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal dye for their specific application.
The Incumbent: A Profile of TAMRA
TAMRA, a rhodamine-based dye, offers a good balance of brightness and photostability, with excitation and emission maxima around 555 nm and 580 nm, respectively.[1] It is commonly conjugated to peptides via its N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the peptide, such as the N-terminus or the side chain of lysine residues. Despite its long-standing use, TAMRA exhibits some limitations, including pH-dependent fluorescence and a degree of hydrophobicity that can sometimes influence the solubility and biological activity of the labeled peptide.[1]
The Contenders: A Comparative Analysis of Red Fluorescent Dyes
Several classes of fluorescent dyes have emerged as powerful alternatives to TAMRA, each with its own set of advantages. These include the Alexa Fluor, ATTO, Cyanine (Cy), and DyLight dye families. Below is a detailed comparison of their key performance metrics.
Quantitative Performance Data
For researchers selecting a fluorescent label, key photophysical properties determine the success of an experiment. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and the resulting brightness (the product of the molar extinction coefficient and the quantum yield). Photostability, the dye's resistance to photobleaching under illumination, is another critical factor for imaging applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| TAMRA | ~556 | ~580 | ~90,000 | ~0.1 - 0.3 | 9,000 - 27,000 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | 15,000 |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.85 | 102,000 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 22,500 |
| DyLight 550 | ~562 | ~576 | ~150,000 | High (Specific value not consistently reported) | High |
Note: Molar extinction coefficients and quantum yields can vary depending on the conjugation state and the local environment of the dye. The values presented here are approximate and intended for comparative purposes. DyLight dyes are described as having high quantum yields, contributing to their brightness.[2]
Performance Insights:
-
Brightness: ATTO 550 stands out with a significantly higher quantum yield, resulting in superior brightness compared to TAMRA and other alternatives.[3] Alexa Fluor 555 and DyLight 550 are also recognized for their high fluorescence intensity, often outperforming TAMRA.[2][4]
-
Photostability: Alexa Fluor and ATTO dyes are generally reported to be more photostable than TAMRA and Cy dyes, which is a crucial advantage for long-term imaging experiments.[5]
-
pH Sensitivity: Alexa Fluor and DyLight dyes are known for their fluorescence stability over a broad pH range (pH 4-9), a notable improvement over TAMRA's pH-dependent fluorescence.[6]
-
Hydrophilicity: Increased hydrophilicity, a feature of Alexa Fluor and some ATTO dyes, can improve the solubility of the labeled peptide and reduce non-specific binding.[7]
Experimental Protocols
The following sections provide detailed methodologies for peptide labeling and a common application, a FRET-based protease assay.
Protocol 1: Fluorescent Labeling of Peptides with NHS Esters
This protocol describes a general method for labeling peptides with amine-reactive fluorescent dyes, such as TAMRA-NHS ester, Alexa Fluor 555-NHS ester, ATTO 550-NHS ester, Cy3-NHS ester, or DyLight 550-NHS ester.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system: High-performance liquid chromatography (HPLC) with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, slowly add a 5-10 fold molar excess of the dissolved dye to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Purify the labeled peptide from unreacted dye and other impurities using reverse-phase HPLC.[8]
-
Equilibrate the C18 column with Solvent A.
-
Load the reaction mixture onto the column.
-
Elute the labeled peptide using a gradient of Solvent B.
-
Monitor the elution profile at the absorbance maximum of the dye and at 214 nm for the peptide backbone.
-
Collect the fractions containing the purified labeled peptide.
-
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder. Store the labeled peptide at -20°C or below, protected from light.
Experimental Workflow for Peptide Labeling
Caption: A generalized workflow for the fluorescent labeling of peptides.
Protocol 2: FRET-Based Protease Activity Assay
This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate labeled with a donor and a red acceptor fluorophore (e.g., Cy3 as the donor and Cy5 as the acceptor, or a green donor with a red acceptor like TAMRA).
Signaling Pathway
Caption: Principle of a FRET-based protease assay.
Materials:
-
FRET peptide substrate (labeled with a suitable donor-acceptor pair)
-
Protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare serial dilutions of the protease in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer to each well of the microplate.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.
-
Add the protease dilutions to the respective wells. Include a negative control with no protease.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity of the donor fluorophore over time at its emission wavelength, with excitation at its excitation wavelength.
-
-
Data Analysis:
-
Plot the donor fluorescence intensity versus time for each protease concentration.
-
The initial velocity of the reaction can be determined from the initial slope of the curves.
-
These values can be used to determine kinetic parameters such as Km and kcat.
-
Conclusion
The landscape of red fluorescent dyes for peptide labeling has evolved significantly, offering researchers a range of powerful alternatives to the traditional TAMRA. Dyes such as Alexa Fluor 555, ATTO 550, Cy3, and DyLight 550 provide enhanced brightness, photostability, and pH insensitivity, enabling more demanding and quantitative applications. The selection of the most appropriate dye will depend on the specific experimental requirements, including the imaging modality, the duration of the experiment, and the biochemical properties of the peptide. By carefully considering the quantitative data and employing optimized labeling and experimental protocols, researchers can harness the full potential of these advanced fluorescent tools to illuminate the intricate world of peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 4. DyLight 550 NHS Ester | LabX.com [labx.com]
- 5. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 6. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 8. bachem.com [bachem.com]
Validating Protein Activity and Function with 6-TAMRA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, fluorescent labeling of proteins is an indispensable tool for elucidating biological function and activity. Among the plethora of available fluorophores, 6-TAMRA (6-carboxytetramethylrhodamine) has emerged as a popular choice due to its bright fluorescence and photostability. However, the addition of any extrinsic label carries the potential to alter the protein's intrinsic properties. This guide provides an objective comparison of 6-TAMRA labeled protein performance with unlabeled and alternatively labeled proteins, supported by experimental data and detailed protocols to aid in the validation process.
Data Presentation: Impact of Fluorescent Labeling on Protein Binding Kinetics
The introduction of a fluorescent label can influence the binding affinity of a protein to its target. The following table summarizes quantitative data from studies investigating the effects of fluorescent labels on protein binding kinetics. While not all studies use 6-TAMRA directly, the data from comparable dyes like Cy3 provide valuable insights into the potential effects of rhodamine-based fluorophores.
| Protein System | Label | Method | Parameter | Unlabeled Value | Labeled Value | Fold Change | Reference |
| Streptavidin - Peptide 1 | Cy3 | SPR | KD (M) | 1.1 x 10-7 | 3.1 x 10-7 | 2.8 | [1] |
| Streptavidin - Peptide 2 | Cy3 | SPR | KD (M) | 2.7 x 10-7 | 1.1 x 10-6 | 4.1 | [1] |
| Goat anti-rabbit IgG - Rabbit IgG | Cy3 | SPR | KD (M) | 1.3 x 10-9 | 2.1 x 10-9 | 1.6 | [1] |
| spHCN Channel | MTS-TAMRA | VCF | V1/2 (mV) | -119.3 ± 1.6 | -123.5 ± 2.4 | N/A | [2] |
| spHCN Channel | ALEXA-488 | VCF | V1/2 (mV) | -119.3 ± 1.6 | -124.6 ± 1.5 | N/A | [2] |
-
SPR: Surface Plasmon Resonance
-
VCF: Voltage-Clamp Fluorometry
-
KD: Equilibrium Dissociation Constant (koff/kon)
-
V1/2: Half-maximal activation voltage
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of 6-TAMRA labeled protein activity. Below are representative protocols for protein labeling and a common functional assay.
6-TAMRA Labeling of Proteins
This protocol is a general guideline for labeling proteins with a 6-TAMRA-NHS ester. The molar ratio of dye to protein may need to be optimized for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
6-TAMRA, succinimidyl ester (NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.
-
If necessary, dialyze or buffer exchange the protein into a suitable labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the 6-TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add 1M sodium bicarbonate to the protein solution to a final concentration of 0.1M to raise the pH, which facilitates the reaction.
-
Add the dissolved 6-TAMRA-NHS ester to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~555 nm (for 6-TAMRA).
-
Fluorescence Polarization (FP) Assay for Receptor-Ligand Binding
This protocol describes a fluorescence polarization assay to quantify the binding of a 6-TAMRA labeled ligand to its receptor.
Materials:
-
6-TAMRA labeled ligand
-
Purified receptor protein
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled receptor protein in the assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the 6-TAMRA labeled ligand to each well of the 384-well plate.
-
Add the serially diluted receptor protein to the wells. Include wells with only the labeled ligand (no receptor) as a control for minimum polarization and wells with a high concentration of receptor to determine maximum polarization.
-
Bring the total volume in each well to the final assay volume with assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. This time should be determined experimentally.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (~540 nm) and emission (~580 nm) filters for 6-TAMRA.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the receptor.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (KD).
-
Visualizations
Experimental Workflow for 6-TAMRA Labeled Protein Validation
Caption: Workflow for labeling and validating 6-TAMRA protein function.
GPCR Signaling Pathway Validation using a 6-TAMRA Labeled Ligand
Caption: GPCR signaling cascade initiated by a 6-TAMRA labeled ligand.
References
6-TAMRA vs. Cy3: A Comparative Guide for Oligonucleotide Labeling in FRET Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical step in the design of robust Förster Resonance Energy Transfer (FRET) assays. This guide provides a detailed comparison of two widely used fluorophores, 6-TAMRA (6-Carboxytetramethylrhodamine) and Cy3 (Cyanine3), for labeling oligonucleotides in FRET applications. We present a comprehensive overview of their photophysical properties, labeling chemistries, and performance characteristics, supported by experimental data and protocols.
Executive Summary
Both 6-TAMRA and Cy3 are popular choices as donor fluorophores in FRET experiments, typically paired with a longer-wavelength acceptor dye such as Cy5. Cy3 generally exhibits a higher molar extinction coefficient and quantum yield, leading to brighter initial fluorescence. It is also noted for its superior photostability, a crucial factor in single-molecule FRET studies. 6-TAMRA, a rhodamine derivative, is a well-established and cost-effective option, though it may be more susceptible to photobleaching and environmental effects on its fluorescence. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and cost considerations.
Photophysical Properties: A Head-to-Head Comparison
The effectiveness of a FRET pair is largely determined by the photophysical properties of the donor and acceptor dyes. Here, we compare 6-TAMRA and Cy3 in their roles as FRET donors.
| Property | 6-TAMRA | Cy3 | Reference(s) |
| Excitation Maximum (λex) | ~543-553 nm | ~550-554 nm | [1][2] |
| Emission Maximum (λem) | ~571-578 nm | ~568-570 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~90,000-92,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1-0.3 (can be environmentally sensitive) | ~0.15-0.24 (can vary with DNA conformation) | [3] |
| Förster Radius (R₀) with Cy5 | ~50-60 Å (estimated) | >50 Å | |
| Photostability | Moderate | High |
Note: The exact photophysical properties can vary depending on the local environment, including the oligonucleotide sequence and buffer conditions. The Förster radius (R₀) is the distance at which FRET efficiency is 50% and is dependent on the specific donor-acceptor pair.
Experimental Data: Performance in FRET Applications
Studies have shown that Cy3-labeled oligonucleotides can exhibit reduced fluorescence intensity upon binding to a protein, while 6-TAMRA-labeled oligonucleotides may show an increase in intensity under similar conditions[1]. This highlights the importance of empirical testing for each specific application. In terms of photostability, which is critical for experiments requiring long observation times like single-molecule FRET, Cy3 is often favored over 6-TAMRA and other rhodamine dyes.
Experimental Protocols
Oligonucleotide Labeling with NHS Esters
A common method for labeling oligonucleotides with 6-TAMRA and Cy3 is through the use of N-hydroxysuccinimidyl (NHS) esters, which react with primary amine groups introduced onto the oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (5' or 3' amino-linker)
-
6-TAMRA, SE (Succinimidyl Ester) or Cy3, NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Desalting column or HPLC for purification
Protocol:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the 6-TAMRA, SE or Cy3, NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using a desalting column (for removal of free dye) or by reverse-phase HPLC for higher purity.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide by measuring the absorbance at 260 nm (for DNA) and the absorbance maximum of the dye.
FRET Measurement using a Molecular Beacon Assay
Molecular beacons are oligonucleotide probes that form a stem-loop structure and are labeled with a fluorophore and a quencher. They are a classic example of a FRET-based assay for detecting specific nucleic acid sequences.
Principle: In the absence of a target sequence, the molecular beacon remains in its hairpin conformation, bringing the donor (e.g., Cy3) and a non-fluorescent quencher (e.g., Black Hole Quencher 2, BHQ2) into close proximity, resulting in FRET and quenching of the donor's fluorescence. Upon hybridization to a complementary target sequence, the stem-loop structure opens, separating the donor and quencher, leading to an increase in donor fluorescence.
Experimental Workflow:
-
Design and Synthesis: Design a molecular beacon with a loop sequence complementary to the target nucleic acid and a stem sequence that brings the 5'-donor (e.g., Cy3) and 3'-quencher into close proximity. Synthesize and purify the labeled oligonucleotide.
-
Hybridization Assay:
-
Prepare a reaction mixture containing the molecular beacon in a suitable hybridization buffer.
-
Add the target nucleic acid sequence.
-
Incubate at a temperature that facilitates hybridization.
-
-
Fluorescence Measurement:
-
Excite the donor fluorophore (Cy3) at its excitation maximum (~550 nm).
-
Measure the emission intensity at the donor's emission maximum (~570 nm).
-
An increase in fluorescence intensity compared to a no-target control indicates the presence of the target sequence.
-
-
Data Analysis: Calculate the signal-to-background ratio to determine the assay's sensitivity and specificity. FRET efficiency (E) in the closed state can be calculated using the formula: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor (closed beacon) and I_D is the fluorescence intensity of the donor in the absence of the acceptor (open beacon).
Mandatory Visualizations
Caption: Signaling pathway of a molecular beacon FRET probe.
Caption: Experimental workflow for oligonucleotide labeling and FRET assay.
Conclusion
The choice between 6-TAMRA and Cy3 for oligonucleotide labeling in FRET applications requires careful consideration of the specific experimental goals. Cy3 offers advantages in terms of brightness and photostability, making it particularly well-suited for demanding applications such as single-molecule spectroscopy. 6-TAMRA remains a viable and cost-effective alternative, especially for ensemble measurements where photobleaching is less of a concern. For optimal results, it is recommended to empirically test and optimize the chosen dye and FRET pair within the context of the specific biological system and instrumentation being used.
References
Single Isomer vs. Mixed Isomer TAMRA: A Cost-Benefit Analysis for Researchers
In the realm of fluorescence labeling, particularly in proteomics, genomics, and drug development, the choice of dye configuration can significantly impact experimental outcomes and resource allocation. Tetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye, available as either a purified single isomer (5-TAMRA or 6-TAMRA) or a mixture of both (5(6)-TAMRA). This guide provides a comprehensive cost-benefit analysis of using single isomer versus mixed isomer TAMRA, supported by experimental considerations and cost comparisons to aid researchers in making an informed decision.
Executive Summary
The primary trade-off between single isomer and mixed isomer TAMRA lies in the balance between cost and reproducibility. Single isomer TAMRA offers higher reproducibility and predictability in labeling, which is critical for quantitative and sensitive applications. However, this comes at a premium price. Mixed isomer TAMRA is a more cost-effective option suitable for applications where slight variations in labeling do not significantly impact the results.
Data Presentation: At a Glance
Qualitative Performance Comparison
| Feature | Single Isomer TAMRA (5- or 6-TAMRA) | Mixed Isomer TAMRA (5(6)-TAMRA) |
| Reproducibility | High | Moderate to Low |
| Purification | Simpler, single product peak | More complex, potential for multiple peaks |
| Labeling Efficiency | Generally considered higher and more consistent | Potentially lower and more variable |
| Final Yield | Potentially higher due to simpler purification | May be lower due to purification challenges |
| Cost | Higher | Lower |
| Recommended Use | Quantitative assays (e.g., FRET, qPCR), drug development, applications requiring high reproducibility | Qualitative applications (e.g., some microscopy, flow cytometry), initial screening, cost-sensitive projects |
Cost Comparison of TAMRA-NHS Esters
| Product | Supplier | Quantity | Estimated Price (USD) | Price per mg (USD) |
| 5-TAMRA, SE | Supplier A | 10 mg | $210 | $21.00 |
| Supplier B | 5 mg | $392 (in kit) | $78.40 (in kit) | |
| 6-TAMRA, SE | Supplier C | 5 mg | ~$200+ | ~$40+ |
| 5(6)-TAMRA, SE | Supplier D | 25 mg | $200 | $8.00 |
| Supplier E | 25 mg | $115 | $4.60 | |
| Supplier F | 25 mg | $489 | $19.56 |
Note: Prices are approximate and can vary between suppliers and over time. It is recommended to obtain current quotes from vendors.
Performance Analysis
Reproducibility
Purification
The purification of fluorescently labeled biomolecules, typically performed using High-Performance Liquid Chromatography (HPLC), is often more straightforward with single isomer TAMRA. Labeling with a single isomer results in a single labeled product, which presents as a single peak in the HPLC chromatogram, simplifying isolation.
In contrast, labeling with mixed isomers can result in two distinct labeled populations (one for each isomer), which may have slightly different retention times on a reverse-phase HPLC column. This can lead to broader or shouldered peaks, making it more challenging to isolate a pure, homogeneous product. In some cases, the two isomers may not be fully resolved, leading to a product with inherent heterogeneity.
Labeling Efficiency and Yield
While not extensively documented in comparative studies, it is generally accepted that single isomer reagents may offer more consistent labeling efficiencies. The reaction kinetics of the two isomers with the target molecule can differ slightly, potentially leading to variability when using a mixed isomer reagent.
The final yield of the purified, labeled product can also be impacted. The simpler purification profile of single isomer conjugates often leads to a higher recovery of the desired product. The challenges associated with purifying mixed isomer conjugates, including the potential for discarding fractions containing a mixture of isomers, can result in a lower overall yield.
Experimental Protocols
Protein Labeling with TAMRA-NHS Ester
This protocol is a general guideline for labeling proteins with either single or mixed isomer TAMRA-NHS ester.
Materials:
-
5-TAMRA-SE, 6-TAMRA-SE, or 5(6)-TAMRA-SE
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.
Oligonucleotide Labeling with TAMRA-NHS Ester
This protocol outlines the post-synthesis labeling of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
5-TAMRA-SE, this compound, or 5(6)-TAMRA-SE
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Purification supplies (e.g., HPLC system, ethanol, sodium acetate)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.
-
Prepare Dye Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of ~10-20 mM immediately before use.
-
Labeling Reaction: Add the dye stock solution to the oligonucleotide solution. The molar excess of the dye can range from 2x to 10x.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from the excess dye and unlabeled oligonucleotide using reverse-phase HPLC. The product can then be desalted.
Mandatory Visualizations
Caption: A logical diagram illustrating the cost-benefit trade-offs when choosing between single isomer and mixed isomer TAMRA.
Caption: A generalized workflow for the fluorescent labeling of biomolecules using TAMRA-NHS ester.
Conclusion
The decision to use single isomer or mixed isomer TAMRA should be guided by the specific requirements of the experiment and the available budget. For research and development in diagnostics and therapeutics, and for quantitative applications where precision and reproducibility are non-negotiable, the higher cost of single isomer TAMRA is a worthwhile investment. For qualitative, screening, or educational purposes where cost is a primary constraint and some degree of variability can be tolerated, mixed isomer TAMRA provides a viable and economical alternative. Researchers should carefully consider these factors to optimize both their experimental outcomes and their research funding.
References
A Comparative Guide to Amine-Reactive Fluorescent Reagents: 6-TAMRA-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the selection of a fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of the widely used 6-TAMRA-NHS ester and its common alternatives, focusing on key quality control methods and performance metrics. The information presented here is designed to assist in making an informed choice for your specific application, be it in fluorescence microscopy, flow cytometry, or high-throughput screening.
Performance Comparison of Amine-Reactive Dyes
The following table summarizes the key performance characteristics of 6-TAMRA-NHS ester, Alexa Fluor™ 555 NHS Ester, and Cyanine3 (Cy™3) NHS Ester. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, they should be used as a guideline for comparison.
| Parameter | 6-TAMRA-NHS Ester | Alexa Fluor™ 555 NHS Ester | Cyanine3 (Cy™3) NHS Ester |
| Excitation Max (nm) | ~546 - 556 | ~555 | ~550 - 555 |
| Emission Max (nm) | ~576 - 579 | ~572 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >78,000 | ~155,000 | ~150,000 |
| Fluorescence Quantum Yield | ~0.1 (conjugated) | High (pH insensitive) | ~0.31 |
| Photostability | Good | Excellent | Moderate |
| Purity (typical) | ≥90% (HPLC) | High | ≥95% (HPLC) |
Note: The performance of fluorescent dyes can be highly dependent on the local environment, including the biomolecule to which they are conjugated and the buffer conditions.
Quality Control Workflow for 6-TAMRA-NHS Ester
A robust quality control (QC) process is essential to ensure the reliability and reproducibility of experiments using 6-TAMRA-NHS ester. The following diagram outlines a typical QC workflow.
A typical quality control workflow for 6-TAMRA-NHS ester reagents.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the 6-TAMRA-NHS ester reagent.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water or a buffer system (e.g., triethylammonium acetate). A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.
-
Detection: Monitoring at the absorbance maximum of 6-TAMRA (around 546 nm) and at a shorter wavelength (e.g., 254 nm) to detect non-chromophoric impurities.
-
Sample Preparation: Dissolve a small amount of the 6-TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks detected at the primary wavelength. A purity of ≥90% is generally considered acceptable.[1]
Determination of Labeling Efficiency
Objective: To assess the efficiency of the 6-TAMRA-NHS ester in labeling a model protein (e.g., Bovine Serum Albumin - BSA).
Methodology:
-
Materials: 6-TAMRA-NHS ester, BSA, labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3), purification column (e.g., desalting column).
-
Procedure:
-
Dissolve BSA in the labeling buffer to a concentration of 2-10 mg/mL.
-
Prepare a stock solution of 6-TAMRA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Add a calculated amount of the dye stock solution to the protein solution to achieve a desired molar ratio (e.g., 10:1 dye to protein).
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a desalting column.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~546 nm).
-
-
Calculation: The degree of labeling (DOL) is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Photostability Assay
Objective: To compare the photostability of 6-TAMRA-NHS ester with its alternatives.
Methodology:
-
Sample Preparation: Prepare solutions of the different dye-protein conjugates at the same concentration in a suitable buffer.
-
Instrumentation: A fluorescence microscope equipped with a suitable filter set and a camera, or a spectrofluorometer with a time-scan mode.
-
Procedure:
-
Place a droplet of the conjugate solution on a microscope slide.
-
Continuously illuminate the sample with the excitation light source at a defined intensity.
-
Acquire images or fluorescence intensity readings at regular intervals over a period of time (e.g., every 10 seconds for 5 minutes).
-
-
Analysis: Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life). Alexa Fluor™ dyes are generally reported to have superior photostability compared to traditional dyes like TAMRA and Cy3.[2][3][4]
Quantum Yield Determination
Objective: To measure the fluorescence quantum yield of the dye-conjugate.
Methodology:
-
Principle: The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. For 6-TAMRA, a common standard is Rhodamine 6G in ethanol (Quantum Yield ≈ 0.95).
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra and fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curves.
-
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Conclusion
The selection of an appropriate fluorescent label is a multifaceted decision that requires careful consideration of various performance parameters. While 6-TAMRA-NHS ester remains a widely used and effective reagent, alternatives such as Alexa Fluor™ 555 and Cy™3 NHS esters offer potential advantages in terms of brightness, photostability, and quantum yield. By implementing rigorous quality control measures and understanding the key performance characteristics of each dye, researchers can enhance the reliability and reproducibility of their fluorescence-based assays. This guide provides the foundational information and protocols to aid in this critical selection and validation process.
References
A Comparative Analysis of NHS Ester and Maleimide Chemistries for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies available, N-hydroxysuccinimide (NHS) ester and maleimide chemistries stand out as two of the most widely employed methods for protein modification. This guide provides an objective, data-driven comparison of these two powerhouse chemistries to aid researchers in selecting the optimal strategy for their specific application.
At a Glance: Key Differences
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Formed | Amide | Thioether (via thiosuccinimide intermediate) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Specificity | Moderate to High | High |
| Stability of Linkage | Very High (Amide bond) | High (Thioether bond after ring-opening) |
| Primary Side Reaction | Hydrolysis of the ester | Hydrolysis of the maleimide, Retro-Michael reaction |
Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.
NHS Ester Chemistry: Targeting Primary Amines
NHS esters react with primary amines, predominantly found on the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.
Caption: NHS ester reaction with a primary amine on a protein.
Maleimide Chemistry: Targeting Thiols
Maleimide chemistry targets the thiol group of cysteine residues. The reaction proceeds via a Michael addition to form a thiosuccinimide intermediate, which can then undergo hydrolysis to form a stable thioether linkage.
Caption: Maleimide reaction with a protein thiol group.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in the literature are scarce, the following tables summarize key performance parameters based on available data.
Table 1: Reaction Conditions and Efficiency
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Optimal pH | 7.2 - 8.5[1] | 6.5 - 7.5[1] |
| Typical Reaction Time | 30 minutes - 4 hours[1] | 2 hours to overnight[2] |
| Typical Molar Excess of Reagent | 5-20 fold | 10-20 fold[3] |
| Common Buffers | Phosphate, Borate, Bicarbonate | Phosphate, HEPES, Tris (thiol-free)[1] |
| Conjugation Yield | Generally high, but can be protein-dependent and influenced by hydrolysis. | Often described as high-yielding.[4] |
Table 2: Stability of Reagents and Conjugates
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Reagent Stability in Aqueous Solution | Prone to hydrolysis, especially at higher pH. Half-life of ~4-5 hours at pH 7.0, 0°C, and decreases to 10 minutes at pH 8.6, 4°C.[1] | Also susceptible to hydrolysis, particularly at pH > 7.5.[1] |
| Conjugate Stability (Linkage) | Amide bond is highly stable under physiological conditions. | The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation.[5] |
| Long-Term Conjugate Stability | Excellent. | The thiosuccinimide ring can hydrolyze to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[5] The half-life of ring-opened products can exceed two years.[2][3] |
Specificity and Side Reactions
NHS Ester Chemistry
-
Specificity: While highly reactive towards primary amines, NHS esters are not entirely specific. At higher pH, they can also react with other nucleophilic residues such as serine, threonine, and tyrosine, although generally to a lesser extent.[3]
-
Major Side Reaction: The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. This rate of hydrolysis increases with pH.[1]
Maleimide Chemistry
-
Specificity: Maleimide chemistry is highly specific for thiol groups at the recommended pH range of 6.5-7.5.[1]
-
Major Side Reactions:
-
Hydrolysis: The maleimide ring can hydrolyze, especially at pH values above 7.5, making it unreactive towards thiols.
-
Reaction with Amines: At pH > 7.5, maleimides can start to react with primary amines, such as those on lysine residues.[1]
-
Retro-Michael Reaction: The thiosuccinimide bond formed is reversible, especially in the presence of other thiols, which can lead to the transfer of the label to another thiol-containing molecule.[5] This is a significant consideration for in vivo applications where endogenous thiols like glutathione are abundant. The subsequent ring-opening of the thiosuccinimide adduct significantly enhances stability.[2][3]
-
Experimental Protocols
Detailed and validated protocols are critical for successful and reproducible protein conjugation.
General Experimental Workflow
Caption: A generalized workflow for protein conjugation experiments.
Key Experimental Protocol: NHS Ester Conjugation
Objective: To label a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest (2-10 mg/mL)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or similar amine-free buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Prepare a solution of the protein in the conjugation buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry. Analyze the purity and integrity of the conjugate by SDS-PAGE.
Key Experimental Protocol: Maleimide Conjugation
Objective: To label a protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest containing at least one cysteine residue (1-10 mg/mL)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5 (degassed)
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide to the reduced protein solution.[3] Flush the reaction vial with nitrogen or argon and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted maleimide by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Conclusion and Recommendations
The choice between NHS ester and maleimide chemistry is primarily dictated by the available functional groups on the protein of interest and the desired site of conjugation.
-
NHS ester chemistry is a robust and straightforward method for labeling proteins that have accessible lysine residues. The resulting amide bond is extremely stable, making it an excellent choice for applications requiring long-term stability where random labeling of amines is acceptable.
-
Maleimide chemistry offers high specificity for cysteine residues, which are typically less abundant than lysines, allowing for more site-specific conjugation. This is particularly advantageous for proteins where modification of lysine residues could compromise function. While the initial thiosuccinimide linkage is susceptible to reversal, the subsequent hydrolysis to a stable ring-opened form mitigates this issue, making it a reliable choice for many applications, including the development of antibody-drug conjugates.
For researchers aiming for site-specific conjugation, maleimide chemistry is often the preferred method, provided a cysteine residue is available or can be introduced through genetic engineering. For general labeling or when cysteine residues are absent or involved in critical disulfide bonds, NHS ester chemistry provides a reliable and effective alternative. Careful consideration of the reaction conditions, particularly pH, is critical for maximizing the efficiency and specificity of both chemistries.
References
Safety Operating Guide
Navigating the Disposal of 6-Carboxy-tetramethylrhodamine N-succinimidyl Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA, SE), a widely used fluorescent dye.
While 6-TAMRA, SE is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is mandatory to ensure a safe laboratory environment and compliance with regulations.
Key Safety and Disposal Information
The following table summarizes crucial safety and handling information for 6-TAMRA, SE, compiled from safety data sheets (SDS).
| Parameter | Information |
| Hazard Classification | Not classified as a dangerous substance or mixture.[1][2][3] |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact.[1][4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[1] |
| Spill Response | For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. For large spills, prevent the product from entering drains.[1] |
| Storage | Keep the container tightly closed and store in a dry, well-ventilated place.[1] For long-term stability, storage at -20°C is recommended. |
| Disposal Guideline | Dispose of waste in accordance with federal, state, and local environmental control regulations.[1][2] |
Step-by-Step Disposal Procedure
The disposal of 6-TAMRA, SE should be approached systematically. The following flowchart outlines the decision-making process and subsequent actions for proper disposal.
Detailed Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the specific degradation or neutralization of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester for disposal purposes. The recommended procedure is to handle it as chemical waste, following the guidance outlined above.
Important Considerations:
-
Consult Your Institution's Safety Office: Before proceeding with any disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures. They will be familiar with local and state regulations.
-
Do Not Pour Down the Drain: As a general rule for laboratory chemicals, do not dispose of 6-TAMRA, SE down the sink unless explicitly permitted by your institution's EHS office and local regulations.
-
Empty Containers: Empty containers that held 6-TAMRA, SE should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS department.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that are contaminated with 6-TAMRA, SE should be collected in a designated waste container and disposed of as chemical waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Carboxy-tetramethylrhodamine N-succinimidyl Ester
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Carboxy-tetramethylrhodamine N-succinimidyl ester (6-TAMRA, SE). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Essential Safety & Handling Information
6-Carboxy-tetramethylrhodamine N-succinimidyl ester is a fluorescent dye commonly used for labeling proteins and other molecules. While an invaluable tool in research, it is a chemical that requires careful handling to avoid potential health hazards. The compound is known to be a skin, eye, and respiratory irritant. The following table summarizes the key safety information.
| Parameter | Details |
| CAS Number | 150810-69-8 |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Tract Irritant |
| Signal Word | Warning |
| Storage Temperature | -20°C, Protect from light and moisture |
| Appearance | Powder |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling 6-TAMRA, SE in its powdered form and when working with its solutions.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is required. |
Operational Plan: From Receipt to Use
This section outlines the standard operating procedure for the safe handling and preparation of 6-TAMRA, SE stock solutions.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the container in a freezer at -20°C, protected from light.
-
Log the chemical in your laboratory's inventory system.
2. Preparation of Stock Solution:
-
Work Area: All handling of the powdered form of 6-TAMRA, SE must be conducted in a certified chemical fume hood to prevent inhalation of the dust.
-
Reconstitution:
-
Allow the vial of 6-TAMRA, SE to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reactive ester.
-
Using a properly calibrated micropipette with a disposable tip, add anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial securely and vortex briefly to ensure the powder is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Figure 1. Workflow for the safe handling and preparation of 6-TAMRA, SE.
Disposal Plan: Decontamination and Waste Management
Proper disposal of waste containing 6-TAMRA, SE is crucial to prevent environmental contamination and ensure a safe laboratory environment. This involves the chemical inactivation of the fluorescent dye before the waste is collected for final disposal.
1. Waste Segregation:
-
Liquid Waste: Collect all aqueous waste solutions containing 6-TAMRA, SE in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, microcentrifuge tubes, and gloves, in a designated, lined biohazard bag or a labeled container for chemical waste.
2. Chemical Inactivation of Liquid Waste:
-
Principle: Rhodamine dyes can be degraded by strong oxidizing agents like sodium hypochlorite (bleach). This procedure should be performed in a chemical fume hood.
-
Procedure:
-
For every 100 mL of aqueous waste containing the rhodamine dye, add 10 mL of fresh, undiluted household bleach (containing ~5-6% sodium hypochlorite).
-
Stir the solution gently and allow it to react for at least 30 minutes. A color change from pink/red to colorless or pale yellow indicates the degradation of the dye.
-
After the reaction is complete, the decontaminated solution should be collected in a hazardous waste container for pickup by your institution's environmental health and safety department. Do not pour down the drain unless explicitly permitted by your institution's policies for decontaminated chemical waste.
-
3. Disposal of Solid Waste:
-
Contaminated solid waste should be placed in a designated hazardous waste container.
-
Ensure the container is properly sealed and labeled for collection by your institution's hazardous waste management service.
Figure 2. Step-by-step workflow for the disposal of waste containing 6-TAMRA, SE.
By implementing these detailed operational and disposal plans, your laboratory can effectively mitigate the risks associated with the handling of 6-Carboxy-tetramethylrhodamine N-succinimidyl ester, ensuring a safer research environment for all personnel.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
